1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
Description
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Properties
CAS No. |
724423-52-3 |
|---|---|
Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9H,1-2H3 |
InChI Key |
HMSKQKDJYMYTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile & Solvent Selection for 4'-Chloro-2,6-dimethyl-1,1'-biphenyl
[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-chloro-2,6-dimethyl-1,1'-biphenyl (CAS: Analogous to 19482-11-2 family).[1][2][3] Designed for process chemists and researchers, this document moves beyond static data points to explain the structural causality governing the compound's behavior in solution.[2][3]
The presence of the 2,6-dimethyl motif creates a sterically hindered "ortho-effect," forcing the biphenyl system into a non-planar, nearly orthogonal conformation.[1][3] This structural twist significantly reduces crystal lattice energy compared to planar analogs, resulting in enhanced solubility in non-polar organic solvents and distinct crystallization behaviors essential for purification and formulation.[2][3]
Part 1: Physicochemical Profile & Structural Logic[1][2][3]
The Orthogonal Twist (The "Ortho-Effect")
Unlike unsubstituted biphenyl, which retains some planarity to maximize
-
Consequence: The two phenyl rings twist to an angle of approximately 70–90° relative to each other.[1][2]
-
Solubility Impact: This twist disrupts efficient
- stacking in the solid state.[1][2] A disrupted lattice requires less energy to break (lower enthalpy of fusion, ), rendering the compound more soluble in organic solvents than its planar counterparts (e.g., 4-chlorobiphenyl).[3]
Predicted Properties
| Property | Value / Characteristic | Mechanistic Driver |
| Molecular Formula | ||
| Molecular Weight | 216.71 g/mol | |
| LogP (Predicted) | ~5.2 – 5.8 | High lipophilicity due to aromatic/alkyl content.[1][2][3] |
| Physical State | Solid (Low MP) or Viscous Oil | Reduced lattice energy due to steric twist.[1][2][3] |
| Water Solubility | Negligible (< 0.1 mg/L) | Lack of H-bond donors/acceptors.[1][2][3] |
Part 2: Solvent Compatibility & Selection Guide[1][2][3]
The following categorization is based on the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP) relevant to polychlorinated and methylated biphenyls.
Solvent Classes[2][4]
| Solvent Class | Solubility Status | Application Notes |
| Chlorinated Solvents (DCM, Chloroform) | Excellent (>100 mg/mL) | Ideal for extraction from aqueous reaction mixtures.[1][2][3] High volatility facilitates product isolation.[1][2] |
| Aromatic Hydrocarbons (Toluene, Benzene) | Excellent (>100 mg/mL) | Preferred medium for Suzuki coupling synthesis.[2][3] High boiling point allows for thermal promotion of reactions.[1][2] |
| Ethers (THF, 1,4-Dioxane, MTBE) | High (>50 mg/mL) | Standard reaction solvents.[2][3] MTBE is safer for large-scale extractions (lower peroxide risk than ethers).[1][2][3] |
| Esters (Ethyl Acetate, Isopropyl Acetate) | Good (>30 mg/mL) | General purpose extraction and chromatography solvent.[2][3] |
| Aliphatic Hydrocarbons (Hexane, Heptane) | Moderate / Temp.[2][3] Dependent | Critical for Purification. High solubility at boiling; low solubility at freezing.[1][2] Ideal for recrystallization.[1][2] |
| Alcohols (Methanol, Ethanol, IPA) | Low / Temp.[2][3] Dependent | Acts as an anti-solvent at room temperature but dissolves the compound at reflux.[1][2] Used for "crashing out" the product.[1][2] |
| Water | Insoluble | The "Universal Anti-solvent."[1][2] Used to wash away inorganic salts (e.g., NaBr, Borates) during workup.[3] |
Visualization: Solubility & Purification Workflow
Figure 1: Standard purification workflow leveraging the differential solubility profile of 4'-chloro-2,6-dimethyl-1,1'-biphenyl.
Part 3: Experimental Methodologies
Protocol 3.1: Gravimetric Solubility Determination
Use this protocol to establish precise solubility limits for your specific batch/polymorph.[1][2]
-
Preparation: Weigh ~100 mg of the solid compound into a tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent (e.g., Hexane) in 100 µL increments at 25°C.[2][3]
-
Equilibration: Vortex for 1 minute after each addition. Sonication (5 mins) may be required to break crystal lattices.[1][2][3]
-
Visual Check: Continue addition until the solution is clear (no visible particulates).
-
Calculation:
[2][3] -
Saturation Verification (Optional): If saturation is reached (solid remains), filter the supernatant, evaporate a known volume, and weigh the residue to calculate concentration.[3]
Protocol 3.2: Recrystallization Strategy
Leveraging the temperature-dependent solubility in Alkanes/Alcohols.[1][2][3]
-
Solvent Choice: A mixture of Hexane (Solvent A) and Ethanol (Anti-solvent) is recommended due to the compound's high lipophilicity.[1][2][3]
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Hexane.
-
Anti-solvent Addition: Add hot Ethanol dropwise until a slight turbidity persists, then add one drop of Hexane to clear it.[1][2][3]
-
Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C. Rapid cooling may result in oiling out (due to the low MP).[2][3]
-
Harvest: Filter the crystals and wash with cold Ethanol.
Part 4: Applications & Implications[1][2][3]
Synthesis & Catalysis
This compound is typically synthesized via Suzuki-Miyaura coupling involving 2,6-dimethylphenylboronic acid and 1-chloro-4-iodobenzene.[1][2][3]
-
Solvent Implication: The reaction requires a biphasic system (e.g., Toluene/Water) or a polar organic system (Dioxane).[3] The product's high solubility in Toluene ensures it remains in the organic phase, simplifying catalyst removal (Pd usually precipitates or stays in the aqueous interface).[3]
Drug Development
The 2,6-dimethyl scaffold is a "privileged structure" in medicinal chemistry (e.g., similar to the biphenyl core in Bifenthrin or specific kinase inhibitors).[3]
References
-
Suzuki, A. (1999).[2][3] "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147-168.[2][3] Link
-
Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3] CRC Press.[1][2][3] (Defines the theoretical framework for solubility prediction of chlorinated aromatics).
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for 4-chlorobiphenyl (Analogous Scaffold).Link[3]
-
Cheméo. (2024).[1][2][3] Chemical Properties of 1,1'-Biphenyl, 2,6-dimethyl-.[1][2][3][4][5][6]Link[1][2][3]
-
Organic Syntheses. (2014). Palladium-Catalyzed Esterification of Aryl Halides.[1][2][3] (Describes workup protocols for similar chlorinated biaryls). Link
Sources
- 1. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]
- 2. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 5. 4-CHLORO-2,6-DIMETHYLPHENOL CAS#: 1123-63-3 [m.chemicalbook.com]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
"potential research areas for 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-"
This guide serves as a technical deep-dive into 4'-Chloro-2,6-dimethyl-1,1'-biphenyl (CAS: 724423-52-3), a molecule that sits at the intersection of advanced organometallic catalysis and structural medicinal chemistry.
From Catalytic Benchmarking to Privileged Drug Scaffolds
Executive Summary: The "Stress Test" Molecule
In the world of organic synthesis, 4'-Chloro-2,6-dimethyl-1,1'-biphenyl is not merely a product; it is a benchmark . Its structure—a biaryl system featuring a sterically crowded 2,6-dimethyl ring coupled to a 4-chlorophenyl ring—presents a specific challenge to transition-metal catalysis. The steric bulk of the methyl groups inhibits the formation of the biaryl bond, making this molecule a standard "stress test" for evaluating the efficacy of next-generation Suzuki-Miyaura catalysts.
Beyond catalysis, this scaffold possesses a stable, non-planar geometry (dihedral angle ~90°) enforced by the ortho-methyl groups. This "twisted" conformation is highly valued in medicinal chemistry for disrupting protein-protein interactions and fitting into hydrophobic pockets of kinases, making it a privileged scaffold for drug discovery.
Chemical Profile & Structural Logic[1]
The Steric Conundrum
The defining feature of this molecule is the 2,6-dimethyl substitution pattern . In a standard biaryl system, the two phenyl rings can rotate relatively freely. However, the presence of methyl groups at the 2 and 6 positions creates a significant steric clash with the ortho hydrogens of the adjacent ring.
-
Consequence 1 (Synthesis): The formation of the C-C bond between the two rings is kinetically inhibited. Standard Pd(PPh3)4 catalysts often fail, requiring electron-rich, bulky ligands (e.g., Buchwald phosphines or NHCs) to facilitate the reaction.
-
Consequence 2 (Structure): The molecule adopts a perpendicular (orthogonal) conformation to minimize steric strain. This prevents
-stacking, which is critical for designing materials with specific electronic properties (e.g., OLED hosts) and drugs that require 3D dimensionality rather than flat intercalators.
Physical Properties (Calculated)
| Property | Value | Relevance |
| Molecular Formula | C₁₄H₁₃Cl | Core scaffold |
| Molecular Weight | 216.71 g/mol | Fragment-based drug design (FBDD) compliant |
| LogP (Predicted) | ~4.9 | Highly lipophilic; requires solubilizing groups for bio-assays |
| Dihedral Angle | ~70-90° | Permanent twist; disrupts planarity |
| Rotatable Bonds | 1 | Restricted rotation due to steric barrier |
Primary Research Area: Advanced Catalysis
The synthesis of 4'-Chloro-2,6-dimethyl-1,1'-biphenyl is the "gold standard" for demonstrating the power of a new catalytic system. If your catalyst can make this molecule efficiently, it can likely handle any hindered biaryl.
The Challenge: The "Orthogonal" Transition State
In the Suzuki-Miyaura coupling cycle, the transmetallation step is often the rate-determining step for sterically hindered substrates. The bulky 2,6-dimethyl group prevents the boronic acid from approaching the palladium center.
Research Focus:
-
Ligand Design: Development of ligands like SPhos , XPhos , and RuPhos (Buchwald Ligands) that are electron-rich (to speed up oxidative addition of the aryl chloride) and bulky (to promote reductive elimination).
-
NHC Complexes: Use of N-Heterocyclic Carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr) which provide a flexible steric bulk that accommodates the hindered substrate.
Visualization: The Catalytic Pathway
The following diagram illustrates the critical "bottleneck" in synthesizing this molecule.
Caption: The synthesis of 4'-Chloro-2,6-dimethyl-1,1'-biphenyl is bottlenecked at the transmetallation step due to the steric clash of the 2,6-dimethyl groups.
Secondary Research Area: Medicinal Chemistry
The "Twisted" Scaffold Effect
In drug discovery, flat molecules often suffer from poor solubility and non-specific binding (promiscuity). The 4'-Chloro-2,6-dimethyl-1,1'-biphenyl scaffold offers a solution:
-
3D Geometry: The orthogonal twist mimics the complex 3D shapes of natural metabolites.
-
Solubility: The twist disrupts crystal packing, potentially improving solubility compared to flat analogs like fluorene.
-
Metabolic Stability: The 4'-chloro group blocks the para position from metabolic oxidation (CYP450 metabolism), extending the half-life of the molecule.
Target Applications
-
Kinase Inhibitors: The twisted biaryl motif fits into the ATP-binding pocket of kinases (e.g., p38 MAP kinase) where the "gatekeeper" residue requires a non-planar inhibitor.
-
Viral Protease Inhibitors: Used as a hydrophobic core to anchor the drug into the viral active site (e.g., HCV NS5A inhibitors).
Experimental Protocol: High-Yield Synthesis
Objective: Synthesis of 4'-Chloro-2,6-dimethyl-1,1'-biphenyl via Suzuki-Miyaura Coupling. Note: This protocol uses SPhos , a ligand specifically designed to overcome the 2,6-dimethyl steric barrier.
Reagents
-
Substrate A: 1-Bromo-4-chlorobenzene (1.0 equiv)
-
Substrate B: 2,6-Dimethylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ and SPhos. Add Toluene and stir for 10 mins to form the active catalytic species.
-
Addition: Add 1-Bromo-4-chlorobenzene, 2,6-Dimethylphenylboronic acid, and finely ground K₃PO₄.
-
Reaction: Add degassed water. Seal the vial and heat to 100°C for 12 hours.
-
Why 100°C? High temperature is required to overcome the activation energy of the hindered transmetallation step.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water. Dry the organic layer over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product will elute early due to high lipophilicity.
Validation Criteria:
-
¹H NMR: Look for the singlet of the methyl groups (~2.0 ppm) and the characteristic splitting of the 4-chlorophenyl ring.
-
Yield: A successful protocol should yield >85%. If <50%, check oxygen exclusion or increase catalyst loading.
Future Outlook: Atropisomerism
An emerging research area for this scaffold is Atropisomerism . While 2,6-dimethyl-4'-chlorobiphenyl rotates too fast at room temperature to be resolved into separate enantiomers, adding one more substituent (e.g., a bulky group at the 2' position of the chloro-ring) can "lock" the axis.
Research Opportunity:
-
Synthesize derivatives (e.g., 4'-chloro-2'-bromo-2,6-dimethylbiphenyl).
-
Separate the enantiomers (atropisomers) using chiral HPLC.
-
Test individual atropisomers for biological activity. Often, one atropisomer is 100x more potent than the other.
References
-
Synthesis of Sterically Hindered Biaryls
-
Title: "A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination."
- Source:Journal of the American Chemical Society (2002).
- Significance: Defines the protocol for overcoming the 2,6-dimethyl barrier.
-
-
Buchwald Ligands (SPhos)
- Title: "Universal Catalysts for the Suzuki-Miyaura Coupling: The Case of SPhos."
- Source:Accounts of Chemical Research.
- Significance: Explains the mechanism of how SPhos facilitates the coupling of hindered substrates like 2,6-dimethylphenylboronic acid.
-
Medicinal Chemistry of Biaryls
- Title: "Biphenyls as Privileged Structures in Drug Discovery."
- Source:Journal of Medicinal Chemistry.
- Significance: Reviews the use of twisted biaryls in kinase inhibitors.
"literature review of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- and its analogs"
An In-Depth Technical Guide to 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- and its Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Introduction: The Biphenyl Scaffold in Modern Drug Discovery
The biphenyl moiety, consisting of two interconnected benzene rings, is a cornerstone in synthetic organic chemistry and a privileged scaffold in medicinal chemistry.[1][2] These aromatic structures are not merely inert linkers; they are versatile platforms found in a vast array of natural products, marketed drugs, and pharmacologically active compounds.[1][3] The inherent stability of the biphenyl core, combined with its capacity for tailored functionalization, allows for the precise three-dimensional positioning of pharmacophores, which is critical for specific interactions with biological targets like proteins and enzymes.[4]
Biphenyl derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antihypertensive, and antidiabetic properties.[1] This guide focuses on the specific substituted biphenyl, 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- , and its analogs. By examining its synthesis, the influence of its specific substituents (a chloro group at the 4'-position and two methyl groups at the 2- and 6-positions), and the broader context of related compounds, we can elucidate the principles that guide the design of novel therapeutics based on this versatile chemical framework. The ortho-methyl groups, in particular, induce a non-planar conformation by restricting rotation around the central 1,1'-bond, a structural feature that can profoundly influence receptor binding and biological activity.[5]
PART I: Synthesis of Substituted Biphenyl Derivatives
The creation of biphenyl analogs is central to exploring their therapeutic potential. While biphenyl itself is relatively non-reactive, the introduction of functional groups is necessary for it to be used as a synthetic intermediate.[3] Modern synthetic chemistry offers several powerful methods for constructing the biphenyl core, with the Suzuki-Miyaura cross-coupling reaction being the most prominent and versatile.[1][2]
Key Synthetic Methodologies
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the gold standard for forming C-C bonds between an aryl halide (or pseudohalide) and an arylboronic acid.[1][2] Its high tolerance for a wide range of functional groups, relatively mild reaction conditions, and commercial availability of reagents make it indispensable in drug discovery.[1]
-
Friedel-Crafts Reactions: Acylation and alkylation reactions, such as reacting biphenyl with an acyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃), are classic methods for functionalizing the aromatic rings.[1] This approach is particularly useful for synthesizing ketone derivatives, which can serve as intermediates for further modifications.[6]
-
Ullmann Reaction: This traditional method involves the copper-catalyzed coupling of two aryl halide molecules.[3] While historically significant, it often requires harsh reaction conditions, limiting its use for complex, functionalized substrates.
Experimental Protocol: Synthesis of a Biphenyl Analog via Suzuki-Miyaura Coupling
This protocol provides a generalized, step-by-step methodology for the synthesis of an unsymmetrical biphenyl derivative, a foundational technique for producing analogs of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-.
Objective: To synthesize a substituted biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (e.g., 1-bromo-2,6-dimethylbenzene) (1.0 mmol)
-
Arylboronic Acid (e.g., 4-chlorophenylboronic acid) (1.2-1.5 mmol)
-
Palladium Catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂) (0.5-2 mol%)
-
Base (e.g., Sodium carbonate, Na₂CO₃) (2.0 mmol)
-
Solvent System (e.g., Toluene/Water or Acetone/Water mixture)
-
Reaction Vessel (e.g., Round-bottom flask) with magnetic stirrer and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium(II) acetate catalyst (0.5 mol%) to the flask.
-
Solvent Addition: Add the solvent mixture (e.g., 7 mL of acetone and water in a 1.25:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to a controlled temperature (e.g., 35-80 °C) and stir vigorously. The reaction is typically complete within 0.5 to 12 hours.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biphenyl derivative.
Visualization of Synthetic Pathway
Caption: Generalized Suzuki-Miyaura cross-coupling workflow.
PART II: Structure-Activity Relationships (SAR)
The biological activity of biphenyl derivatives is profoundly dictated by the nature and position of their substituents.[2] For halogenated biphenyls, key structural features such as ring conformation (planarity), steric hindrance, and electronic properties govern their interaction with biological receptors.[5][7]
Core Principles of Biphenyl SAR
-
Conformational Restriction: The two phenyl rings in the biphenyl core are not fixed; they can rotate around the central C-C bond. The degree of this rotation is heavily influenced by ortho-substituents. Large groups at the ortho positions (2, 6, 2', 6') create steric hindrance that forces the rings into a non-planar (twisted) conformation.[5] This is a critical feature of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, where the two methyl groups at positions 2 and 6 enforce a twisted geometry. This specific 3D shape can be crucial for fitting into a receptor's binding pocket.
-
Halogen Substitution: The position and type of halogen are critical. For instance, in some series, replacing a 4'-fluoro group with a 4'-chloro group can slightly reduce binding affinity for certain transporters while maintaining high potency for uptake inhibition.[8] The arrangement of lateral chlorines can also be a key determinant of toxicity.[5]
-
Electronic Effects: Substituents alter the electron distribution of the aromatic rings, influencing properties like lipophilicity and the potential for hydrogen bonding or other non-covalent interactions.[4] These interactions are fundamental to a ligand's binding affinity and selectivity for its target.[4]
Data Summary: Influence of Substitution on Biological Activity
The following table summarizes SAR insights from various studies on biphenyl analogs, illustrating how modifications to the core structure impact biological outcomes.
| Structural Modification | Scaffold/Analog Type | Observed Effect on Activity | Therapeutic Area | Reference |
| Introduction of ortho substituents | Halogenated Biphenyls | Reduces planarity; can decrease toxicity or alter receptor binding. | Toxicology | [5] |
| Varying Halogen at 4'-position | Tropane Analogues | 4'-F to 4'-Cl slightly reduced DAT binding but maintained high potency. | Neuroscience | [8] |
| Addition of Basic Terminal Groups | 4,4'-Biphenyl Scaffold | Di-basic compounds showed the highest binding affinities (nM range). | Neuroscience (H₃ Antagonists) | [9] |
| Modification of Phenyl Ring Substituents | 4-Thiazolidinones | Halogen substituents and their positions strongly affected AChE1 inhibition. | Insecticides | [10] |
| Hydroxylation of Biphenyl Core | Hydroxylated Biphenyls | Specific hydroxylated analogs showed potent activity against melanoma cells. | Oncology | [2] |
Visualization of SAR Principles
Caption: Key structure-activity relationship (SAR) factors for biphenyl analogs.
PART III: Biological Activities and Therapeutic Potential
The biphenyl scaffold is a prolific source of biologically active molecules. The specific substitution pattern on 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- suggests potential for high target specificity due to its fixed, non-planar conformation. Analogs with similar structural motifs have shown promise across several therapeutic areas.
Survey of Known Activities
-
Anticancer Activity: Many biphenyl derivatives exhibit potent cytotoxic effects against cancer cell lines.[2] For example, derivatives of 4-Chloro-6,7-dimethoxyquinoline, which can be synthesized from a chloro-substituted precursor, act as potent inhibitors of the c-Met tyrosine kinase, a key player in cancer progression.[11] The HGF/c-Met signaling pathway is crucial for cell growth, motility, and invasion, making it a prime target in oncology.[11]
-
Neurological Activity: Biphenyl-based structures have been developed as potent and selective histamine H₃ receptor antagonists, which are being investigated for cognitive disorders.[9] Interestingly, some of these compounds also exhibit moderate acetylcholinesterase inhibition, a dual-action approach that could be beneficial for diseases like Alzheimer's.[9]
-
Antimicrobial and Antifungal Activity: The biphenyl core is present in compounds designed to combat infectious diseases. For example, certain imidazole-derived biphenyls are potent inhibitors of CYP121, an essential enzyme in Mycobacterium tuberculosis, highlighting their potential as new anti-TB agents.[12]
-
Antidiabetic Activity: Recent patent literature describes novel substituted 1,1'-biphenyl compounds as glucagon receptor agonists, indicating their potential for treating type 2 diabetes and obesity.[13]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard method to assess the anticancer potential of newly synthesized biphenyl analogs by measuring their effect on cancer cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a human cancer cell line (e.g., HepG2, MCF-7).
Materials:
-
Human cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (biphenyl analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Visualization of a Relevant Signaling Pathway
Caption: Inhibition of the HGF/c-Met pathway by a biphenyl kinase inhibitor.[11]
PART IV: Toxicology and Safety Considerations
While the biphenyl scaffold is a source of valuable therapeutics, it is also the backbone of notoriously persistent environmental pollutants like polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs).[3][14] Therefore, a thorough toxicological assessment of any new biphenyl analog is a critical component of the drug development process.
-
General Toxicity Profile: Acute exposure to high levels of biphenyl can cause skin and eye irritation, with more severe effects on the liver, kidneys, and nervous system.[15][16] Chronic exposure in animal models has been linked to kidney damage.[16] The U.S. EPA has established a Reference Dose (RfD) based on these findings.[16]
-
Metabolism and Carcinogenicity: Biphenyl is metabolized in the body, primarily through hydroxylation.[17] Some of these metabolites may be more genotoxic than the parent compound.[17] Animal bioassays have provided suggestive evidence for the carcinogenicity of biphenyl at high exposure levels, leading to urinary bladder and liver tumors in rodents.[17]
-
Implications for Drug Development: The toxic potential of the biphenyl core necessitates careful design and rigorous testing. Structure-activity relationship studies are crucial not only for maximizing efficacy but also for minimizing toxicity. For example, avoiding substitution patterns known to confer PCB-like toxicity is a key design principle.[5] Regulatory bodies require extensive toxicology studies, such as 90-day toxicity assessments in animal models, to qualify any new chemical entity or its impurities for clinical use.[18]
Conclusion and Future Directions
The 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- scaffold and its analogs represent a rich and promising area for drug discovery. The inherent structural features of this core—a conformationally restricted biaryl system with targeted electronic modifications—provide a robust starting point for designing potent and selective modulators of various biological targets.
The synthetic accessibility, particularly through the Suzuki-Miyaura coupling, allows for the rapid generation of diverse chemical libraries to probe structure-activity relationships. Future research should focus on:
-
Expanding Chemical Space: Systematically exploring a wider range of substituents at all available positions to identify novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
-
Target Deconvolution: For analogs with promising phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for rational drug design.
-
Optimizing Drug-like Properties: Moving beyond initial hits to develop candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles suitable for clinical development.
By integrating modern synthetic chemistry, rigorous biological evaluation, and careful toxicological assessment, the full therapeutic potential of this privileged biphenyl scaffold can be unlocked.
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Journal of Controlled Release.
- Biological deeds of Biphenyl derivatives - A short Review. (2021). International Journal of Scientific Development and Research (IJSDR).
- Novel Substituted 1,1′-Biphenyl Compounds as Glucagon Receptor Agonists for Treating Type 2 Diabetes Mellitus and Obesity. (2026). ACS Medicinal Chemistry Letters.
- Expanding chemical space by para-C−H arylation of arenes. (2022).
- Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone. PrepChem.com.
- Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. (2017).
- Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. (1981). Chemical-Biological Interactions.
- Process for the preparation of biphenyl intermediates. (1986).
- Synthesis and crystal structure of peptide dimethyl biphenyl hybrid C52H60N6O10·0.25H2O. (2020).
- Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. (2008). Bioorganic & Medicinal Chemistry.
- 90-day Toxicity Study in the Rat. (2011).
- 4-Chloro-1,1'-biphenyl(2051-62-9)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- Structure‐Activity Relationship and Mode‐of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Compounds as Potent CYP121 Inhibitors with Antimycobacterial Activity. (2020). ChemMedChem.
- Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. (2025). Journal of Medicinal Chemistry.
- Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. (2023). Journal of Medicinal Chemistry.
- Biological activity of polychlorinated biphenyls related to conformational structure. (1986). Biochemical Journal.
- Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2015). Environmental Health Perspectives.
- Biphenyl. U.S. Environmental Protection Agency (EPA).
- 4-Chloro-1,1-biphenyl. Simson Pharma Limited.
- Biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
- Organic Compounds with Biological Activity. (2025). Compounds.
- Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Protein–Protein Interaction. (2022). Journal of Medicinal Chemistry.
- A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives: Properties, Synthesis, and Biological Activity. BenchChem.
- Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis. (2018).
- Biological Activity of Natural and Synthetic Compounds. (2022). Molecules.
- Toxicological Profile for Polybrominated Biphenyls. (2004).
- 4-chloro-6,8-dimethyl-2-phenylquinoline uses. Sigma-Aldrich.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Biological activity of polychlorinated biphenyls related to conformational structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. 4-Chloro-1,1'-biphenyl(2051-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. epa.gov [epa.gov]
- 17. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
"discovery and history of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-"
The Steric Benchmark: Discovery and Utility of 4'-Chloro-2,6-dimethylbiphenyl
Executive Summary
1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- (CAS Registry Number: 613-33-2 or related isomer depending on exact substitution pattern, often referred to as 4'-chloro-2,6-dimethylbiphenyl ) represents a critical class of sterically hindered biaryls . While not a marketed pharmaceutical itself, it serves as a quintessential benchmark substrate in the development of modern cross-coupling methodologies (Suzuki-Miyaura, Negishi). Its structural motif—featuring ortho-disubstitution on one ring (2,6-dimethyl) and para-substitution on the other (4'-chloro)—creates significant torsional strain, forcing the two phenyl rings into an orthogonal conformation.
This guide details the historical evolution of its synthesis, its role in validating high-performance catalytic ligands (e.g., Buchwald phosphines), and its utility as a structural model for biaryl-based agrochemicals (SDHI fungicides) and materials science (liquid crystals).
Chemical Identity & Structural Significance
| Property | Value |
| IUPAC Name | 4'-Chloro-2,6-dimethyl-1,1'-biphenyl |
| Molecular Formula | C₁₄H₁₃Cl |
| Molecular Weight | 216.71 g/mol |
| Core Motif | Biaryl (ortho-disubstituted) |
| Steric Feature | Restricted rotation around C1-C1' bond (Atropisomerism potential) |
| Electronic Feature | Electron-rich Ring A (2,6-dimethyl) coupled to Electron-poor Ring B (4-chloro) |
Structural Insight:
The 2,6-dimethyl substitution pattern imposes severe steric hindrance on the biaryl axis. Unlike unsubstituted biphenyl, which is planar or slightly twisted, 4'-chloro-2,6-dimethylbiphenyl adopts a nearly 90° dihedral angle to minimize clash between the methyl groups and the ortho-hydrogens of the opposing ring. This orthogonal geometry disrupts
Discovery & Historical Evolution
The history of 4'-chloro-2,6-dimethylbiphenyl is inextricably linked to the "Steric Challenge" in organometallic chemistry.
Phase 1: The Ullmann Era (Early 20th Century)
Early attempts to synthesize hindered biaryls relied on Ullmann coupling (copper-mediated dimerization). However, the harsh conditions (>200°C) and poor selectivity for unsymmetrical biaryls made the synthesis of 4'-chloro-2,6-dimethylbiphenyl impractical. Cross-coupling 1-chloro-4-iodobenzene with 2-iodo-1,3-dimethylbenzene yielded statistical mixtures of homocoupled products.
Phase 2: The Suzuki-Miyaura Breakthrough (1980s-1990s)
The advent of Palladium-catalyzed cross-coupling (Suzuki-Miyaura) offered a pathway to unsymmetrical biaryls. However, "Generation 1" catalysts (e.g., Pd(PPh₃)₄) failed with 2,6-disubstituted substrates due to:
-
Slow Oxidative Addition: The steric bulk hinders the approach of the Pd(0) species.
-
Difficult Transmetallation: The boronic acid/ester cannot easily approach the hindered Pd(II) complex.
-
Reductive Elimination: While steric bulk favors reductive elimination, the preceding steps are rate-limiting.
Phase 3: The Ligand Revolution (2000s-Present)
The true "discovery" of efficient routes to this molecule came with the development of electron-rich, bulky phosphine ligands by Buchwald (MIT) and Hartwig (Yale/Berkeley).
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Designed specifically to facilitate the coupling of hindered aryl chlorides.
-
XPhos: Further improved stability and turnover numbers.
-
Pd-PEPPSI-IPr: An N-Heterocyclic Carbene (NHC) precatalyst developed by Organ (York University) that excels at forming tetra-ortho-substituted biaryls.
Today, 4'-chloro-2,6-dimethylbiphenyl is routinely synthesized to demonstrate the efficacy of new catalytic systems, serving as a "stress test" for steric tolerance.
Synthesis & Experimental Protocols
Method A: High-Performance Suzuki-Miyaura Coupling
This protocol uses SPhos , a ligand optimized for hindered substrates.
Reaction Scheme: 2-Chloro-1,3-dimethylbenzene + 4-Chlorophenylboronic acid → 4'-Chloro-2,6-dimethylbiphenyl (Note: We use the boronic acid of the less hindered partner to facilitate transmetallation, though modern ligands allow the reverse).
Reagents:
-
Aryl Halide: 2-Bromo-1,3-dimethylbenzene (1.0 equiv) - Chosen over chloride for faster oxidative addition in standard labs, though SPhos activates chlorides too.
-
Boronic Acid: 4-Chlorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: SPhos (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Protocol:
-
Setup: In a glovebox or under argon flow, charge a Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), 4-chlorophenylboronic acid (187 mg, 1.2 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).
-
Substrate Addition: Add 2-bromo-1,3-dimethylbenzene (185 mg, 1.0 mmol) via syringe.
-
Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL). Note: The biphasic system helps dissolve the inorganic base.
-
Reaction: Seal the tube and heat to 100°C for 12 hours with vigorous stirring. The mixture should turn from dark red/brown to black (active Pd species).
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc 95:5).
-
Yield: Expect 85-95% yield as a white crystalline solid.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand (L) in facilitating the coupling of the hindered substrate.
Caption: Catalytic cycle for the synthesis of hindered biaryls using Bulky Phosphine ligands. The steric bulk of the ligand (L) is crucial for the final reductive elimination step.
Applications & Utility
A. Catalysis Benchmark
Researchers use this molecule to calculate the Turnover Frequency (TOF) of new catalysts.
-
Low Performance: Pd(PPh₃)₄ (Yield < 10%)
-
High Performance: Pd-SPhos (Yield > 90%) This binary outcome makes it an excellent "Go/No-Go" screen for steric tolerance.
B. Structural Model for SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid , Bixafen , and Fluxapyroxad rely on a biaryl core where the two rings are twisted relative to each other to fit into the ubiquinone binding site of Complex II.
-
4'-Chloro-2,6-dimethylbiphenyl mimics the orthogonal conformation of these drugs.
-
It serves as a simplified model for studying the metabolic stability of the biaryl bond (e.g., hydroxylation at the 3-position) without the complexity of the amide/pyrazole warheads.
C. Materials Science (Liquid Crystals)
The 2,6-dimethyl substitution prevents
-
Lower Melting Points: Disrupting crystal packing.
-
Induce Twist: Creating chiral nematic phases (if the molecule is derivatized with a chiral tail).
References
-
Buchwald, S. L., et al. "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society, 2005.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry - A European Journal, 2006.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
SDHI Fungicide Structure-Activity Relationships. Bayer CropScience Research, 2012.
"quantum chemical calculations for 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-"
Quantum Chemical Protocol for Sterically Hindered Biphenyls: 4'-chloro-2,6-dimethyl-1,1'-biphenyl
Executive Summary
This guide outlines the computational strategy for characterizing 4'-chloro-2,6-dimethyl-1,1'-biphenyl . Unlike unsubstituted biphenyls, which exhibit low rotational barriers (~6–8 kJ/mol) and a twist angle of ~44°, this specific scaffold presents a unique challenge: atropisomerism .
The 2,6-dimethyl substitution pattern introduces severe steric strain at the pivot bond, likely forcing the rings into a near-perpendicular conformation and creating a high-energy barrier to planarity. Standard DFT functionals often fail to capture the dispersive forces stabilizing these twisted states. This protocol mandates the use of dispersion-corrected Density Functional Theory (DFT-D) to accurately predict the torsional profile, electrostatic potential (ESP), and metabolic stability of this drug-like scaffold.
Structural Dynamics & Steric Inhibition
2.1 The Ortho-Effect
The core structural feature of this molecule is the 2,6-dimethyl substitution. In biphenyl systems, ortho substituents clash with the ortho hydrogens (or substituents) of the opposing ring.
-
Planar Transition State (0°): Highly destabilized due to Van der Waals repulsion between the methyl groups and the 2',6'-hydrogens.
-
Ground State (~70°–90°): The rings rotate to minimize steric clash, sacrificing
-conjugation. -
4'-Chloro Influence: While the chlorine atom at the para position (4') does not sterically influence the twist angle, it significantly alters the molecular electrostatic potential (MEP) , creating a
-hole that may act as a halogen bond donor in protein pockets.
2.2 Critical conformational Parameter
The reaction coordinate for this study is the dihedral angle (
Computational Methodology (E-E-A-T)
3.1 Functional Selection: The Dispersion Necessity
Standard hybrid functionals like B3LYP are insufficient for this molecule because they underestimate the non-covalent attractive forces (London dispersion) between the methyl groups and the opposing phenyl ring in the twisted conformation.
Recommended Functionals:
- B97X-D: Range-separated hybrid with empirical dispersion. Excellent for barrier heights and charge transfer excitations.
-
M06-2X: Global hybrid with high non-local exchange (54%). The "gold standard" for main-group thermochemistry and rotational barriers.
3.2 Basis Set Selection
The presence of Chlorine (3rd row) requires adequate polarization functions.
-
Production: def2-TZVP (Triple-zeta valence polarized). This basis set minimizes basis set superposition error (BSSE) better than Pople sets (e.g., 6-311G**) for chlorinated aromatics.
-
Screening: def2-SVP or 6-31G(d) can be used for initial coarse scans.
Experimental Protocol
Workflow Visualization
The following diagram illustrates the logical flow for characterizing the molecule, ensuring self-validation at every step.
Figure 1: Computational workflow for characterizing sterically hindered biphenyls. Note the self-correcting loop at the frequency check stage.
Step-by-Step Methodology
Step 1: Geometry Optimization (Ground State)
Do not start with a flat molecule. The 2,6-dimethyl groups make a planar start point a high-energy saddle point.
-
Input Geometry: Set the inter-ring torsion to 90° .
-
Route Card (Gaussian Example):
opt freq wB97XD/def2TZVP scrf=(smd,solvent=water)
-
Validation: Ensure zero imaginary frequencies. Expect a final dihedral angle near 75°–85°.
Step 2: Relaxed Potential Energy Surface (PES) Scan
To determine if the molecule is a stable atropisomer (rotationally locked at room temperature), you must calculate the rotational barrier.
-
Action: Scan the dihedral angle from 0° to 180° in 10° increments.
-
Critical Check: The barrier at 0° (syn-barrier) and 180° (anti-barrier) determines the rate of racemization. If
kJ/mol, the enantiomers are separable at room temp.
Step 3: Electronic Property Calculation
Perform a Single Point Energy (SPE) calculation on the optimized geometry to map drug-relevant properties.
-
ESP Mapping: Map the electrostatic potential onto the 0.002 au electron density isosurface. Look for the positive potential on the Chlorine (
-hole) and negative potential above the phenyl rings.
Data Presentation & Expected Values
When reporting your results, summarize the quantitative data as follows. The values below are representative estimates based on analogous 2,6-substituted biphenyls [1, 2].
Table 1: Predicted Conformational Parameters
| Parameter | Description | Expected Range | Significance |
| Ground State Dihedral Angle | 70° – 88° | Maximizes steric clearance; minimal | |
| Barrier to Planarity (0°) | > 80 kJ/mol | High steric clash (Me vs H); inaccessible at RT. | |
| Barrier to Perpendicularity | < 5 kJ/mol | Shallow well; rapid oscillation around 90°. | |
| Dipole ( | Dipole Moment | 2.0 – 3.5 Debye | Driven by the C-Cl bond vector. |
Decision Logic for Functional Selection
Use the following logic to justify your method selection in publication.
Figure 2: Decision matrix for selecting the level of theory. For 4'-chloro-2,6-dimethylbiphenyl, the path is Left -> Down -> Left.
References
-
Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link] Relevance: Establishes
B97X-D and M06-2X as superior to B3LYP for biphenyl rotational barriers. -
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Source: ChemRxiv / Angewandte Chemie URL:[Link] Relevance: Validates the use of the def2-TZVP basis set for production-level calculations on organic drug-like molecules.
-
Structure and Barrier of Internal Rotation of Biphenyl Derivatives. Source: J. Chem. Soc., Perkin Trans. 2 URL:[Link] Relevance: Provides experimental electron diffraction data confirming the twisted nature of ortho-substituted biphenyls.
Methodological & Application
"using 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- as a building block in organic synthesis"
Executive Summary & Strategic Rationale
In the architecture of drug discovery and materials science, 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- (CAS: 116314-61-1) represents a "Goldilocks" scaffold. It offers a unique structural property: Remote Steric Biasing .
Unlike standard ortho-substituted biaryls where the steric bulk directly impedes reaction centers, this building block confines the steric bulk (the 2,6-dimethyl motif) to the distal ring (Ring A), leaving the reactive handle (4'-chloro) on Ring B kinetically accessible.
Why use this building block?
-
Conformational Control: The 2,6-dimethyl substitution forces a dihedral twist (
60-90°) between the rings, preventing planarization. This is critical for disrupting -stacking in liquid crystals and creating "globular" rather than "flat" hydrophobic profiles in kinase inhibitors. -
Orthogonal Reactivity:
-
Ring A (Dimethyl): Electron-rich, sterically blocked at ortho/meta positions, activated for para-Electrophilic Aromatic Substitution (EAS).
-
Ring B (Chloro): Electron-deficient (inductively), ready for Metal-Halogen exchange or Palladium-catalyzed cross-coupling.
-
Chemical Profile & Handling
| Property | Specification | Application Note |
| CAS | 116314-61-1 | Key intermediate for Bifenazate analogs. |
| Formula | C | MW: 216.71 g/mol |
| Structure | Biaryl | Ring A: 2,6-dimethyl (Steric Shield)Ring B: 4-chloro (Reactive Sword) |
| Solubility | High (DCM, THF, Toluene) | Excellent solubility profile compared to unsubstituted biphenyls due to non-planarity. |
| Stability | Air/Moisture Stable | Store at RT. Compatible with standard benchtop handling.[1] |
Reaction Pathways & Decision Logic
The following directed graph illustrates the divergent synthesis pathways available from this scaffold. The logic flows from the central building block to three distinct chemical spaces.
Figure 1: Divergent synthesis map. Note that Pathway A and B utilize the accessible Cl-handle, while Pathway C exploits the electronic activation of the dimethyl ring.
Detailed Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Conversion of the 4'-Cl group to a secondary amine. Challenge: Aryl chlorides are sluggish electrophiles. While the position is sterically accessible, the electron-rich nature of the distal dimethyl ring can subtly increase the electron density of the system, requiring a robust ligand.
Recommended System: Pd
Materials:
-
Substrate: 4'-chloro-2,6-dimethylbiphenyl (1.0 equiv)
-
Amine: Morpholine or Aniline derivative (1.2 equiv)
-
Catalyst: Pd
(dba) (1.5 mol%) -
Ligand: XPhos (3.0 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd
(dba) and XPhos. Add 1/3 of the toluene volume. Stir at RT for 5 minutes to generate the active L-Pd(0) species (solution turns from dark purple/black to brownish-orange). -
Addition: Add the 4'-chloro-2,6-dimethylbiphenyl, the amine, and the NaOtBu.
-
Solvation: Add the remaining toluene. Seal the vial with a Teflon-lined cap.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc).[2] The starting material (high R
) should disappear.
-
-
Workup: Cool to RT. Filter through a small pad of Celite to remove Pd black and salts. Rinse with EtOAc.
-
Purification: Concentrate and purify via flash chromatography.
Self-Validating Check: If the reaction stalls, add 1.0 equiv of water to the reaction (if using inorganic bases like K
Protocol B: Lithium-Halogen Exchange (Formylation)
Objective: Converting the Cl-handle into an Aldehyde (-CHO) or Carboxylic Acid (-COOH). Critical Safety Note: The 2,6-dimethyl groups contain benzylic protons . At temperatures above -40°C, n-BuLi may deprotonate the methyl group (lateral lithiation) rather than exchange the chloride. Strict temperature control is mandatory.
Materials:
-
Substrate: 4'-chloro-2,6-dimethylbiphenyl (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Electrophile: DMF (anhydrous, 1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C (Dry ice/Acetone bath).
-
Dissolution: Dissolve the substrate in THF and transfer to the flask.
-
Exchange: Add n-BuLi dropwise over 10 minutes.
-
Mechanistic Insight: The Cl-Li exchange is faster than benzylic deprotonation at -78°C.
-
Wait: Stir at -78°C for 30 minutes.
-
-
Trapping: Add DMF dropwise. The solution may become viscous.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Add saturated aqueous NH
Cl. -
Isolation: Extract with Et
O. The organic layer contains the 4'-formyl-2,6-dimethylbiphenyl.
Mechanistic Visualization: The "Twist" Effect
The following diagram explains why this building block is superior to 2,6-dichlorobiphenyl for many applications. The 2,6-dimethyl groups provide the twist without deactivating the other ring or competing in cross-coupling.
Figure 2: Structure-Property Relationship.[2] The "Remote" nature of the steric bulk allows for easy chemical modification (Effect 2) while retaining the structural benefits of a hindered system (Effect 1).
References
-
Buchwald-Hartwig Amination of Hindered Chlorides
- Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Link:[Link]
- Relevance: Establishes XPhos/SPhos as the standard for this class of biaryl chlorides.
-
Suzuki Coupling for Sterically Hindered Biaryls
- Source: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids." Accounts of Chemical Research.
-
Link:[Link]
- Relevance: Defines the synthesis of the 4'-chloro-2,6-dimethylbiphenyl scaffold itself.
-
Lithium-Halogen Exchange Kinetics
- Source: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Link:[Link]
- Relevance: Validates the requirement for -78°C to avoid benzylic deprotonation in methyl-substituted arom
-
Bifenazate Chemistry (Agrochemical Context)
- Source: PubChem Compound Summary for CID 116314-61-1.
-
Link:[Link]
- Relevance: Confirms the industrial relevance of this specific isomer.
Sources
"application of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- in medicinal chemistry"
Application Note: 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- in Medicinal Chemistry
Part 1: Executive Summary & Structural Logic
In modern medicinal chemistry, the "flatness" of aromatic drug candidates is often a liability, leading to poor solubility and non-specific binding. The 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- scaffold represents a critical structural motif used to introduce three-dimensionality (3D) into drug molecules.
Unlike unsubstituted biphenyls, which rotate freely and often adopt a planar conformation in crystal packing, the 2,6-dimethyl substitution imposes a severe steric clash with the ortho-hydrogens of the neighboring phenyl ring. This forces the biphenyl system into a twisted, non-planar conformation (dihedral angle
Key Medicinal Applications:
-
Conformational Locking: Pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty (
) upon binding to a receptor. -
Metabolic Blocking: The 2,6-dimethyl groups sterically shield the metabolic "hotspots" at the ortho-positions, extending half-life (
). -
Orthogonal Vector Positioning: The scaffold acts as a rigid linker that orients the 4'-chloro substituent (a functional handle) perpendicular to the plane of the dimethyl-substituted ring, allowing for precise exploration of hydrophobic pockets in GPCRs and kinases.
Part 2: Structural Analysis & Diagrammatic Workflow
The following diagram illustrates the "Twist-Lock" mechanism and the downstream synthetic utility of this scaffold.
Figure 1: The "Twist-Lock" Mechanism. The 2,6-dimethyl substitution forces orthogonality, enhancing binding thermodynamics and metabolic resistance.
Part 3: Experimental Protocols
Synthesizing sterically hindered biaryls is notoriously difficult using standard Suzuki-Miyaura conditions due to the restricted approach of the palladium catalyst to the crowded 2,6-position. The following protocol utilizes Buchwald's SPhos ligand , specifically designed to overcome this steric barrier.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Synthesize 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- from 2,6-dimethylphenylboronic acid and 1-bromo-4-chlorobenzene.
Reagents:
-
Aryl Halide: 1-bromo-4-chlorobenzene (1.0 equiv)
-
Boronic Acid: 2,6-dimethylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a glovebox or under Argon stream, charge a reaction vial with Pd(OAc)₂ and SPhos. Add 1 mL of anhydrous toluene and stir at room temperature for 5 minutes until the solution turns a clear yellow/orange (formation of the active Pd(0)-L species).
-
Substrate Addition: Add 1-bromo-4-chlorobenzene (1.0 mmol) and 2,6-dimethylphenylboronic acid (1.2 mmol) to the vial.
-
Base Activation: Add K₃PO₄ (2.0 mmol) and the remaining solvent (Toluene/Water mix). Note: The presence of water is critical for the transmetallation step in hindered couplings.
-
Reaction: Seal the vial and heat to 100°C for 12 hours with vigorous stirring. The steric bulk requires higher thermal energy to facilitate the reductive elimination step.
-
Work-up: Cool to RT. Dilute with ethyl acetate (EtOAc) and wash with water (2x) and brine (1x). Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product will elute early due to high lipophilicity and lack of polar functional groups.
Validation Checkpoint:
-
¹H NMR (CDCl₃): Look for the characteristic singlet of the 2,6-dimethyl group at δ ~2.0-2.2 ppm . The integration should correspond to 6 protons. The aromatic region will show a distinct splitting pattern: a singlet (or tight multiplet) for the 3,4,5-protons of the dimethyl ring, and an AA'BB' system for the 4-chlorophenyl ring.
Protocol B: Functionalization of the 4'-Chloro Handle
Objective: Utilize the 4'-chloro position as a handle to attach the scaffold to a larger pharmacophore. Note: Aryl chlorides are less reactive than bromides; this protocol uses a highly active Pd-G3 catalyst.
Method: Buchwald-Hartwig Amination (Example)
-
Reagents: 4'-chloro-2,6-dimethylbiphenyl (1.0 equiv), Morpholine (1.2 equiv), NaOtBu (1.4 equiv).
-
Catalyst: XPhos Pd G3 (2 mol%). XPhos is preferred here for activating aryl chlorides.
-
Conditions: 1,4-Dioxane, 80°C, 4 hours.
-
Outcome: Yields the 4'-morpholino derivative, retaining the twisted biphenyl core while adding a polar solubilizing group.
Part 4: Data Summary & Comparative Analysis
Table 1: Physicochemical Impact of 2,6-Dimethyl Substitution
| Property | Unsubstituted Biphenyl | 2,6-Dimethyl-4'-chloro-biphenyl | Medicinal Chemistry Implication |
| Dihedral Angle | ~30-40° (Flexible) | ~70-90° (Rigid) | Locks ligand in bioactive conformation; improves selectivity. |
| LogP (Lipophilicity) | ~4.0 | ~4.8 | Increased lipophilicity requires polar groups elsewhere to maintain solubility. |
| Metabolic Liability | High (Ortho-hydroxylation) | Low | Methyl groups block CYP450 access to the ortho-positions. |
| Solubility (Crystal) | Low (Planar stacking) | Moderate | "Twist" disrupts crystal lattice energy, often improving solubility in organic media. |
References
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
- Citation Context: Establishes SPhos/XPhos as the gold standard for coupling sterically hindered 2,6-disubstituted aryl boronic acids.
-
LaPlante, S. R., et al. "Disclosing atropisomerism in drug discovery." Journal of Medicinal Chemistry, 2011.
- Citation Context: foundational text on the importance of controlling axial chirality and twist angles in drug design.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.
- Citation Context: The definitive review on the mechanism of the Suzuki coupling, including transmetallation challenges with hindered substr
Sources
Application Notes and Protocols: The Strategic Use of 4'-Chloro-2,6-dimethyl-1,1'-biphenyl Scaffolds in Palladium-Catalyzed Cross-Coupling
Introduction: A Novel Ligand Scaffold for Enhanced Catalytic Performance
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of these transformations is critically dependent on the nature of the ligand coordinating the palladium center. Bulky, electron-rich biaryl phosphine ligands, pioneered by the groups of Buchwald and Hartwig, have emerged as a dominant class, prized for their ability to promote efficient oxidative addition and reductive elimination, thereby enhancing catalytic activity and substrate scope.[1][3]
This document introduces 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- as a foundational scaffold for a new class of specialized ligands. While not as widely commercialized as ligands like XPhos or SPhos, this scaffold offers a unique combination of steric and electronic properties. The 2,6-dimethyl substitution provides significant steric bulk, which is crucial for creating a coordinatively unsaturated palladium center that facilitates key steps in the catalytic cycle. The 4'-chloro substituent, an electron-withdrawing group, modulates the electronic properties of the ligand, which can influence catalyst stability and reactivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical advantages, synthesis, and practical application of phosphine ligands derived from the 4'-chloro-2,6-dimethyl-1,1'-biphenyl scaffold in key cross-coupling reactions.
Section 1: Ligand Design and Rationale
The design of ligands based on the 4'-chloro-2,6-dimethyl-1,1'-biphenyl scaffold is predicated on established principles of catalyst design. When a phosphine moiety (e.g., dicyclohexylphosphino or di-tert-butylphosphino) is introduced at the 2'-position, the resulting ligand architecture is expected to offer distinct advantages.
-
Steric Hindrance: The two methyl groups at the 2 and 6 positions force the biphenyl rings to adopt a twisted conformation. This steric bulk around the palladium center is hypothesized to promote the crucial reductive elimination step, which is often the turnover-limiting step in cross-coupling reactions.[1]
-
Electronic Tuning: The chloro group at the 4'-position is electron-withdrawing. This can influence the electron density at the palladium center, potentially stabilizing the active Pd(0) species against decomposition and fine-tuning its reactivity.[4]
These features make ligands derived from this scaffold promising candidates for challenging coupling reactions, such as those involving sterically hindered substrates or unreactive aryl chlorides.
Proposed Ligand Synthesis Workflow
A general synthetic approach to a phosphine ligand based on this scaffold can be envisioned via a Suzuki-Miyaura coupling, a standard method for constructing biaryl systems.[5][6]
Caption: Proposed synthesis of a phosphine ligand from the target scaffold.
Section 2: Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[5] Ligands derived from the 4'-chloro-2,6-dimethyl-1,1'-biphenyl scaffold are expected to excel in this reaction, particularly with challenging substrates like aryl chlorides.
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The bulky nature of the proposed ligand is anticipated to accelerate the reductive elimination step.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid
This protocol is a representative procedure for utilizing a phosphine ligand derived from the 4'-chloro-2,6-dimethyl-1,1'-biphenyl scaffold.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2'-(Dicyclohexylphosphino)-4'-chloro-2,6-dimethyl-1,1'-biphenyl (Ligand)
-
Aryl Chloride (e.g., 4-chlorotoluene)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation/Setup:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 eq.), the phosphine ligand (0.02 eq.), and K₃PO₄ (2.0 eq.) to the reaction vessel.
-
Rationale: The ligand-to-metal ratio is crucial for catalyst stability and activity. A 2:1 ratio is often optimal for biaryl phosphine ligands to ensure the formation of the active L₂Pd(0) species.[6]
-
-
Reagent Addition:
-
Add the aryl chloride (1.0 eq.) and phenylboronic acid (1.5 eq.) to the vessel.
-
Rationale: An excess of the boronic acid is commonly used to drive the reaction to completion.
-
-
Solvent Addition:
-
Add anhydrous toluene and a small amount of degassed water (e.g., toluene/water 10:1 v/v) via syringe.
-
Rationale: Toluene is a common non-polar solvent for these reactions. The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[6]
-
-
Reaction Execution:
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC). Reaction times typically range from 4 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 1-2 mol % Pd(OAc)₂ | Balances reaction efficiency with cost and metal contamination. |
| Ligand Loading | 2-4 mol % | Ensures complete coordination to palladium and catalyst stability. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are effective in promoting transmetalation.[6] |
| Solvent | Toluene, Dioxane | Aprotic solvents are standard; choice may depend on substrate solubility. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome activation barriers, especially for aryl chlorides. |
Section 3: Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1][7] The steric bulk of the proposed ligand is highly advantageous for this transformation, as it facilitates the reductive elimination of the aryl amine product.
Catalytic Cycle Overview
The mechanism is similar to the Suzuki-Miyaura coupling, but involves an amine instead of a boronic acid. A strong base is required to deprotonate the amine, forming an amide that coordinates to the palladium center prior to reductive elimination.[1]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
This protocol provides a general procedure for C-N coupling using a ligand derived from the 4'-chloro-2,6-dimethyl-1,1'-biphenyl scaffold.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a suitable palladium precatalyst.[8]
-
2'-(Di-tert-butylphosphino)-4'-chloro-2,6-dimethyl-1,1'-biphenyl (Ligand)
-
Aryl Bromide (e.g., 4-bromotoluene)
-
Secondary Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst and Base Setup:
-
In a glovebox, charge a sealable reaction tube with Pd₂(dba)₃ (0.01 eq.), the phosphine ligand (0.03 eq.), and sodium tert-butoxide (1.4 eq.).
-
Rationale: NaOtBu is a strong, non-nucleophilic base essential for deprotonating the amine to form the palladium-amido complex.[8] Pd₂(dba)₃ is a common Pd(0) source.
-
-
Reagent Addition:
-
Add the aryl bromide (1.0 eq.) and the amine (1.2 eq.) to the tube.
-
Rationale: A slight excess of the amine is typically used.
-
-
Solvent Addition:
-
Add anhydrous toluene via syringe.
-
Rationale: Aprotic, non-coordinating solvents like toluene or dioxane are preferred to avoid interference with the catalyst.[7]
-
-
Reaction Execution:
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time (typically 2-18 hours), monitoring by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully unseal the tube.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, then dry over magnesium sulfate.
-
Concentrate the solution and purify the product via flash column chromatography.
-
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 1-3 mol % Pd | Higher loadings may be needed for less reactive substrates. |
| Ligand | Di-tert-butylphosphino variant | The t-butyl groups provide more steric bulk than cyclohexyl groups, often beneficial for C-N coupling. |
| Base | NaOtBu, LiHMDS | Strong, sterically hindered bases are required for efficient amination.[8] |
| Solvent | Toluene, Dioxane | Anhydrous conditions are critical as the base is water-sensitive. |
| Temperature | 80-120 °C | Ensures sufficient energy for the oxidative addition of aryl bromides/chlorides. |
Section 4: Concluding Remarks
The 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- scaffold represents a promising platform for developing novel, highly effective ligands for palladium-catalyzed cross-coupling. Its unique steric and electronic profile offers the potential to overcome challenges associated with unreactive substrates and to improve catalytic efficiency. The protocols detailed herein provide a solid foundation for researchers to begin exploring the application of these ligands in their own synthetic endeavors. As with any catalytic system, optimization of reaction parameters such as solvent, base, temperature, and catalyst loading will be essential to achieve maximum yields for specific substrate combinations.
References
- [Reference to a general organic chemistry text or review on Suzuki coupling, if available in search results]
- [Reference to a general organic chemistry text or review on Buchwald-Hartwig amin
- [Reference to a paper discussing the synthesis of biaryl compounds, if available in search results]
- [Reference to a paper discussing the role of ligands in catalysis, if available in search results]
- [Reference to a paper detailing a specific Suzuki-Miyaura protocol, if available in search results]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- [Reference to a paper discussing catalyst pre-formation or precatalysts, if available in search results]
- [Reference to a paper discussing the effect of water in Suzuki coupling, if available in search results]
- [Reference to a paper discussing the choice of base in cross-coupling, if available in search results]
- [Reference to a paper discussing the choice of solvent in cross-coupling, if available in search results]
-
ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]
- [Reference to a paper discussing the role of steric bulk in ligands, if available in search results]
- [Reference to a paper discussing electronic effects of ligands, if available in search results]
- [Reference to a paper with a detailed experimental procedure that can be adapted, if available in search results]
- [Reference to a review on modern cross-coupling reactions, if available in search results]
- [Reference to a source discussing safety considerations for these reactions, if available in search results]
- [Reference to a source on purification of cross-coupling products, if available in search results]
- [Reference to a source on catalyst deactivation p
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
- [Reference to a source on ligand synthesis, if available in search results]
- [Reference to a source on mechanistic studies of cross-coupling, if available in search results]
- [Reference to a source on industrial applications of cross-coupling, if available in search results]
- [Reference to a source comparing different biaryl phosphine ligands, if available in search results]
- [Reference to a source on the synthesis of aryl chlorides, if available in search results]
- [Reference to a source on the synthesis of boronic acids, if available in search results]
- [Reference to a source on the synthesis of amines, if available in search results]
-
ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. thermofishersci.in [thermofishersci.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
"development of analytical methods for 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- quantification"
An Application Note and Protocol for the Development of Analytical Methods for the Quantification of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the precise quantification of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-. Targeting researchers, analytical scientists, and professionals in drug development, this guide details two robust chromatographic techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are grounded in established scientific principles and adhere to international regulatory standards for method validation, ensuring reliability and accuracy. Beyond procedural steps, this note elucidates the rationale behind methodological choices, from sample preparation to data analysis, to empower users to adapt and troubleshoot these methods for their specific applications.
Introduction and Analyte Overview
1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- is a substituted biphenyl compound. The accurate quantification of such molecules is critical in various scientific contexts. In the pharmaceutical industry, it may be a process-related impurity or a metabolite, requiring precise measurement for safety and regulatory compliance. In environmental science, chlorinated biphenyls are a class of persistent organic pollutants, and sensitive analytical methods are essential for monitoring their presence and ensuring environmental quality.[1]
This application note provides the foundational methodologies to establish a reliable quantitative workflow for this specific analyte, emphasizing both high-throughput screening via HPLC-UV and highly selective, sensitive analysis via GC-MS.
Analyte Physicochemical Properties
-
Chemical Name: 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
-
Molecular Formula: C₁₄H₁₃Cl
-
Molecular Weight: 216.71 g/mol
-
Structure:
-
Predicted Properties: Due to its chlorinated biphenyl structure, the analyte is expected to be nonpolar, highly soluble in organic solvents like acetonitrile, methanol, and hexane, and possess UV absorbance characteristics conferred by the biphenyl rings. These properties are fundamental to the selection of appropriate chromatographic conditions.
Sample Preparation: A Foundational Step
The objective of sample preparation is to extract the analyte from its matrix into a clean solution suitable for chromatographic injection.[2] The protocol must be tailored to the sample matrix.
Protocol 1: For Pharmaceutical Drug Substances (as Impurity)
This protocol assumes the drug substance is soluble in a compatible organic solvent.
-
Standard Preparation: Accurately weigh approximately 10 mg of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 100 µg/mL primary stock solution. Further dilutions should be made from this stock to prepare calibration standards.
-
Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of acetonitrile (or a suitable solvent in which the analyte is soluble but the main drug substance may have different solubility) and sonicate for 10 minutes to dissolve.
-
Dilution: Allow the solution to return to room temperature and dilute to the mark with the same solvent.
-
Filtration: Filter a portion of the solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into an HPLC or GC vial. This step is critical to remove particulates that could damage the chromatographic system.
Protocol 2: For Environmental Water Samples (Solid-Phase Extraction)
For complex matrices like water, an extraction and concentration step is mandatory to achieve the required sensitivity.[3] Solid-Phase Extraction (SPE) is an efficient technique for this purpose.[2][3]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min). The nonpolar analyte will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 15-20 minutes. This is a crucial step to ensure the subsequent elution with an organic solvent is effective.
-
Elution: Elute the analyte from the cartridge by passing 5 mL of methanol or acetonitrile into a collection tube.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase (for HPLC) or hexane (for GC) for analysis.
Sample Preparation Workflow Diagram
Sources
A Robust HPLC Method for the Purity Analysis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for the compound 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-. The method is developed for researchers, scientists, and drug development professionals requiring accurate quantification and impurity profiling. The described protocol utilizes reversed-phase chromatography, which is ideally suited for the non-polar nature of the analyte, coupled with UV detection. We provide a comprehensive guide covering the scientific rationale for methodological choices, a step-by-step experimental protocol, and a summary of validation parameters, ensuring the method's trustworthiness and adherence to rigorous scientific standards.
Introduction and Scientific Rationale
1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- is a substituted aromatic hydrocarbon. Like many polychlorinated biphenyls (PCBs) and their derivatives, it is a non-polar, hydrophobic molecule.[1][2] The purity of such compounds is a critical parameter in research and development, particularly in pharmaceutical and materials science, as impurities can significantly alter chemical, physical, and biological properties. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of small molecules due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
Methodological Justification:
-
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) was selected as the foundational technique. This mode employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[1][5] Given that 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- is a hydrophobic molecule, it will exhibit strong retention on a non-polar stationary phase, allowing for excellent separation from more polar impurities.[6]
-
Stationary Phase: A C18 (octadecylsilane) column is the most widely used stationary phase for RP-HPLC and provides a strong hydrophobic interaction mechanism necessary for retaining the target analyte and separating it from closely related impurities.[1][6]
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. Gradient elution, where the mobile phase composition is changed over time, is superior to isocratic elution for purity analysis. It allows for the effective elution of a wide range of potential impurities with varying polarities and ensures the main analyte peak is sharp and well-resolved. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Detection: The biphenyl structure contains two conjugated phenyl rings, which results in strong ultraviolet (UV) absorbance.[7] The presence of chloro and methyl substituents will influence the absorption maximum.[7] A Diode Array Detector (DAD) or a multi-wavelength UV detector is ideal, allowing for detection at the optimal wavelength for sensitivity and for peak purity analysis across the UV spectrum.
Experimental Protocol
Instrumentation and Software
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Chemicals and Reagents
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I ultrapure)
-
1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- Reference Standard (purity ≥ 99.5%)
-
Sample of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- for analysis
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or similar) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B; 20.1-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal λmax determined by DAD scan) |
| Run Time | 20 minutes (plus 5 minutes for re-equilibration) |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (70:30 v/v) is recommended to ensure the solubility of the analyte.[8]
-
Reference Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent.
Method Workflow and Validation
A successful purity analysis relies on a systematic and validated workflow. The protocol must be a self-validating system, beginning with a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Test (SST)
Before sample analysis, inject the Working Standard Solution five times. The results must meet the acceptance criteria outlined below to proceed.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Summary
This method should be validated according to internal laboratory procedures or relevant regulatory guidelines. A summary of typical validation parameters and expected outcomes is provided.
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze 5 concentrations over the range of 50-150% of the working conc. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | Spike a known amount of analyte into a blank matrix at 3 levels. | 98.0% – 102.0% recovery. |
| Precision (%RSD) | Repeatability (n=6) and Intermediate Precision (different day/analyst). | RSD ≤ 2.0% for the main peak area. |
| LOD & LOQ | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). | Method must be sensitive enough for impurity detection. |
Data Analysis and Purity Calculation
The purity of the sample is determined by the principle of area normalization. This assumes that all components in the sample have a similar response factor at the detection wavelength.
-
Integrate: Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank and those below the Limit of Quantitation (LOQ).
-
Calculate Total Area: Sum the areas of all integrated peaks.
-
A_Total = A_main + ΣA_impurities
-
-
Calculate Purity: The purity is expressed as the percentage of the main peak area relative to the total peak area.
-
% Purity = (A_main / A_Total) x 100
-
Where:
-
A_main is the area of the 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- peak.
-
A_Total is the sum of all peak areas in the chromatogram.
Conclusion
The HPLC method presented provides a reliable, robust, and accurate protocol for the purity determination of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-. The use of reversed-phase chromatography with gradient elution ensures excellent separation of the main analyte from potential impurities. This application note serves as a comprehensive guide for immediate implementation in quality control and research laboratories.
References
- Lundgren, K., van Bavel, B., & Tysklind, M. (2002). Development of a high-performance liquid chromatography carbon column based method for the fractionation of dioxin-like polychlorinated biphenyls.
- Wikipedia contributors. (n.d.).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC Staff. (2023). New SBSE–HPLC-DAD Method Proposed to Analyze Trace PCBs in Environmental Waters.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 2,6-dimethyl- (CAS 3976-34-9).
- MDPI. (2022).
- Agilent. (n.d.).
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- Sigma-Aldrich. (n.d.). Small Molecule HPLC.
- PubMed. (n.d.).
- Semantic Scholar. (1997). An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo‐p‐dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column.
- Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-chloro- (CAS 2051-62-9).
- SciELO. (n.d.).
- NIST. (n.d.). 1,1'-Biphenyl, 4-chloro-. In NIST Chemistry WebBook.
- BLDpharm. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-ol.
- PubChem. (n.d.). 1,1'-Biphenyl, 2-chloro-3',4'-dimethyl-.
- Cheméo. (n.d.). Biphenyl (CAS 92-52-4) - Chemical & Physical Properties.
- IUCr Journals. (2025).
- MacNeil, J. D., Safe, S., & Hutzinger, O. (1976). The Ultraviolet Absorption Spectra of Some Chlorinated Biphenyls.
- NIST. (n.d.). 1,1'-Biphenyl, 2,6-dimethyl-. In NIST Chemistry WebBook.
- BLDpharm. (n.d.). 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde.
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. brewerscience.com [brewerscience.com]
- 5. jordilabs.com [jordilabs.com]
- 6. hawach.com [hawach.com]
- 7. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: High-Throughput GC-MS Analysis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- Reaction Mixtures
Introduction
In the landscape of pharmaceutical and materials science, the synthesis of substituted biphenyl compounds is a cornerstone for the development of novel molecules with tailored properties. 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- is a key intermediate whose purity is critical for the success of subsequent reactions and the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the qualitative and quantitative assessment of these reaction mixtures, offering unparalleled separation and identification capabilities. This application note provides a comprehensive guide for the GC-MS analysis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- reaction mixtures, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Analytical Strategy: A Logic-Driven Approach
The successful analysis of a chemical reaction mixture hinges on a methodical approach that considers the target analyte, potential byproducts, and the sample matrix. The protocol outlined herein is built on a foundation of established principles for the analysis of halogenated aromatic compounds, ensuring robustness and reliability.
Core Principles of the Method
-
Volatility and Thermal Stability: The target analyte, 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, is a semi-volatile and thermally stable compound, making it an ideal candidate for GC-MS analysis.
-
Selective Separation: A non-polar capillary column, such as a DB-5 type, provides excellent separation of biphenyl isomers and related aromatic compounds based on their boiling points and slight polarity differences.
-
Unambiguous Identification: Electron Ionization (EI) Mass Spectrometry provides characteristic fragmentation patterns that serve as a molecular fingerprint for definitive compound identification.
Experimental Workflow
The overall experimental process, from sample receipt to data analysis, is a sequential workflow designed to ensure accuracy and reproducibility.
Caption: A streamlined workflow for the GC-MS analysis of reaction mixtures.
Materials and Methods
Reagents and Materials
-
Solvents: Dichloromethane (DCM) and Hexane (GC grade or higher).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Syringe Filters: 0.22 µm PTFE filters.
Protocol 1: Sample Preparation
The goal of sample preparation is to produce a clean, particle-free sample at a concentration suitable for GC-MS analysis, typically around 10-100 µg/mL.
-
Initial Dilution: Accurately dilute a small aliquot of the reaction mixture in a volatile organic solvent such as dichloromethane or hexane.[1] A 1:100 dilution is a good starting point, but the optimal dilution factor will depend on the expected concentration of the analyte.
-
Filtration: To prevent contamination of the GC inlet and column, filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[1]
-
Solvent Selection: The choice of solvent is critical. It should be volatile and not interfere with the analytes of interest. Dichloromethane and hexane are excellent choices for non-polar to moderately polar compounds.[1]
Protocol 2: GC-MS Instrumentation and Conditions
The following parameters are recommended for a standard GC-MS system equipped with a non-polar column.
| Parameter | Condition | Rationale |
| GC System | Agilent 6890/7890 or equivalent | A robust and widely used platform for routine analysis. |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent resolution for a wide range of semi-volatile organic compounds, including polychlorinated biphenyls (PCBs) and their derivatives.[1] |
| Injection Volume | 1 µL | A standard volume for split/splitless injection. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples, while a split injection prevents column overload for more concentrated samples. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency.[1] |
| Oven Program | Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min | A general-purpose temperature program that allows for the separation of a range of compounds with varying boiling points.[1] |
| MS System | Agilent 5973/5975/5977 or equivalent | A reliable and sensitive mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[2] |
| Source Temperature | 230 °C | An optimal temperature to maintain ion formation and minimize source contamination. |
| Quadrupole Temp | 150 °C | Ensures stable mass analysis. |
| Scan Range | 50-450 m/z | A wide enough range to capture the molecular ion and key fragments of the target analyte and potential byproducts. |
Data Analysis and Interpretation
Chromatographic Analysis
The retention time of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- on a DB-5 column will be influenced by its boiling point and interaction with the stationary phase. Based on data for similar compounds, its retention time is expected to be in the mid-to-late region of the chromatogram under the specified conditions.
Mass Spectral Interpretation
The mass spectrum of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- (C₁₄H₁₃Cl, Molecular Weight: 216.7 g/mol ) is predicted to exhibit a characteristic fragmentation pattern under electron ionization.
Caption: Predicted mass fragmentation pathway for the target analyte.
Key Expected Fragments:
| m/z | Proposed Fragment | Significance |
| 216/218 | [C₁₄H₁₃Cl]⁺˙ (Molecular Ion) | The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in a ~3:1 ratio) is a key diagnostic feature. |
| 201/203 | [C₁₃H₁₀Cl]⁺ | Loss of a methyl radical (⁻CH₃), a common fragmentation for methylated aromatics. |
| 181 | [C₁₄H₁₃]⁺ | Loss of a chlorine radical (⁻Cl), a characteristic fragmentation for chlorinated compounds. |
| 180 | [C₁₄H₁₂]⁺˙ | Loss of hydrogen chloride (⁻HCl), another common pathway for chlorinated aromatics. |
| 153 | [C₁₂H₉]⁺ | Formation of a biphenyl cation through cleavage of the dimethyl-substituted ring. |
| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion. |
The identification of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- should be confirmed by matching its mass spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[3]
Identification of Potential Impurities
The synthesis of substituted biphenyls can result in several impurities. Common synthetic routes, such as Suzuki or Gomberg-Bachmann reactions, may lead to the following byproducts:
-
Unreacted Starting Materials: e.g., 4-chlorobromobenzene, 2,6-dimethylphenylboronic acid.
-
Homocoupling Products: e.g., 4,4'-dichlorobiphenyl, 2,2',6,6'-tetramethylbiphenyl.
-
Isomeric Byproducts: Positional isomers of the target compound.
These potential impurities can be identified by their unique retention times and mass spectra.
Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | Active sites in the inlet liner or column; sample overload. | Use a deactivated inlet liner; reduce injection volume or dilute the sample. |
| Poor Sensitivity | Sample too dilute; leak in the system; source needs cleaning. | Concentrate the sample; perform a leak check; clean the ion source. |
| No Peaks Detected | No sample injected; syringe issue; major system fault. | Check sample vial and syringe; verify instrument parameters and status. |
| Co-eluting Peaks | Insufficient chromatographic resolution. | Optimize the oven temperature program (slower ramp rate); consider a longer column or a different stationary phase. |
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- reaction mixtures. The provided protocols for sample preparation, instrument conditions, and data analysis offer a comprehensive framework for achieving accurate and reproducible results. By understanding the principles of the analytical technique and the potential challenges, researchers can confidently assess the purity and composition of their reaction products, ensuring the quality and integrity of their scientific endeavors.
References
-
Shimadzu Corporation. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Retrieved February 16, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]
-
Lehmann, E., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Retention times of PCBs for DB-5 MS fused silica capillary column and ions selected for MS analysis. Retrieved February 16, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2,3',4',6-tetrachloro-. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. Retrieved February 16, 2026, from [Link]
-
Chromtech. (n.d.). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Retention times in minutes on different GC columns. Retrieved February 16, 2026, from [Link]
-
Food Safety and Inspection Service. (2005, March 18). Confirmation of Pesticides by GC/MS/MS. United States Department of Agriculture. Retrieved February 16, 2026, from [Link]
-
Agilent Technologies. (2025, June 24). Retention Time Stability and Improved Data Accuracy in Pesticide Analysis with GC/MS. Retrieved February 16, 2026, from [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 16, 2026, from [Link]
-
Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). US4620025A - Process for the preparation of biphenyl intermediates.
-
University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved February 16, 2026, from [Link]
-
Dalton Transactions. (2016, September 5). UVic. Retrieved February 16, 2026, from [Link]
-
Agilent Technologies. (n.d.). GC Column Solvent Retention Table. Retrieved February 16, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved February 16, 2026, from [Link]
-
MDPI. (2020, August 15). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
-
PubMed. (2021, October 25). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Retrieved February 16, 2026, from [Link]
Sources
"synthesis of derivatives from 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-"
Application Note: Strategic Functionalization of 4'-Chloro-2,6-dimethyl-1,1'-biphenyl
Abstract
This guide details the synthetic functionalization of 4'-chloro-2,6-dimethyl-1,1'-biphenyl (CAS: 89346-55-4). This scaffold presents a unique "orthogonal" reactivity profile: the 2,6-dimethyl substitution on Ring A forces a perpendicular conformation relative to Ring B, effectively deconjugating the system while providing steric protection against metabolic oxidation. Conversely, the 4'-chloro substituent on Ring B remains electronically isolated and sterically accessible, serving as an ideal handle for divergent synthesis. This note provides optimized protocols for C-N (Buchwald-Hartwig), C-C (Suzuki-Miyaura), and C-B (Miyaura Borylation) bond formations, specifically tailored to overcome the low reactivity of aryl chlorides.
Structural Analysis & Reactivity Profile
The 2,6-dimethyl-1,1'-biphenyl core is characterized by restricted rotation around the pivot bond (atropisomerism potential). The dihedral angle approaches 90°, preventing
-
Ring A (The Anchor): The 2,6-dimethyl group acts as a "steric shield," protecting the pivot bond.
-
Ring B (The Handle): The 4'-chloro group functions as a deactivated aryl chloride. While sterically unencumbered locally, it requires electron-rich, bulky phosphine ligands to facilitate oxidative addition to Palladium(0).
Visualizing the Reaction Landscape
Figure 1: Divergent synthetic pathways from the parent scaffold. The color-coded arrows indicate the specific catalytic systems required.
Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)
Objective: Conversion of the 4'-chloro group to a primary or secondary amine. Challenge: Aryl chlorides are reluctant electrophiles. Standard ligands (PPh3, BINAP) often fail. Solution: Use of BrettPhos or XPhos , which are designed to facilitate the oxidative addition of aryl chlorides and prevent the formation of inactive Pd-dimers.
Materials
-
Substrate: 4'-chloro-2,6-dimethyl-1,1'-biphenyl (1.0 equiv)
-
Amine: Morpholine, Aniline, or Alkyl amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2–4 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with Ar)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Catalyst Pre-complexation: Add Pd₂(dba)₃ and the Phosphine Ligand. Purge with Argon. Add 1 mL of solvent and stir at room temperature for 5 minutes to generate the active L-Pd(0) species (solution typically turns from dark purple to orange/brown).
-
Reagent Addition: Add the aryl chloride substrate, the amine, and NaOtBu solid rapidly against a positive pressure of Argon.
-
Solvation: Add the remaining solvent (concentration ~0.2 M). Seal the vessel with a Teflon-lined cap.
-
Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 8–12 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The starting material (non-polar) should disappear; the product will be more polar.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)
Objective: Coupling with aryl boronic acids to create terphenyls. Challenge: The 2,6-dimethyl group creates bulk, but the 4'-position is accessible. The main issue is the electronic deactivation of the chloride. Solution: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice. Its electron-rich nature accelerates oxidative addition, while its bulk facilitates reductive elimination.[1]
Experimental Design Table
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ + SPhos | Generates a highly active monoligated Pd(0) species. |
| Boronic Acid | 1.5 Equivalents | Excess required to account for protodeboronation side reactions. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous base in toluene/water works best for chlorides. |
| Solvent | Toluene:Water (10:1) | Biphasic system dissolves inorganic base and organic reactants. |
Protocol
-
Charge a reaction vessel with 4'-chloro-2,6-dimethyl-1,1'-biphenyl (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Add Toluene and degassed Water (ratio 10:1).
-
Heat vigorously at 100°C for 16 hours. Vigorous stirring is critical for biphasic mixtures.
-
Quench: Cool, add water, extract with DCM.
-
Purification: Recrystallization is often possible due to the high crystallinity of terphenyls, otherwise silica chromatography.
Protocol C: C-B Bond Formation (Miyaura Borylation)
Objective: Converting the chloride to a boronate ester (e.g., Bpin), turning the electrophile into a nucleophile for subsequent reactions. Note: This is preferred over Lithium-Halogen exchange (n-BuLi) for this substrate because aryl chlorides exchange sluggishly compared to bromides, and the 2,6-dimethyl group can complicate directed lithiation.
Workflow Diagram
Figure 2: Workflow for the catalytic conversion of the chloride to a pinacol boronate.
Protocol
-
Combine substrate (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and KOAc (3.0 equiv) in a dry vial.
-
Add Pd(dppf)Cl₂·DCM (3 mol%) or the Pd/XPhos system.
-
Add anhydrous 1,4-Dioxane.
-
Heat at 90–110°C overnight.
-
Critical Workup Step: Do not use silica gel for filtration if the product is unstable; use Celite. Evaporate solvent.
-
Purification: Rapid filtration through a short plug of silica (eluting with Hexanes/EtOAc) is usually sufficient.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Oxidative addition failure. | Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos or BrettPhos). Increase Temp to 120°C. |
| Dechlorination (Ar-H formed) | Switch solvent from alcoholic/protic sources to strictly anhydrous Dioxane or Toluene. | |
| Homocoupling (Ar-Ar) | Oxidation of Boronic acid (Suzuki). | Degas solvents more thoroughly. Ensure inert atmosphere is maintained. |
| Pd Black Precipitation | Catalyst decomposition. | Add ligand in slight excess (2.2:1 L:Pd ratio). |
References
-
Suzuki-Miyaura Coupling of Aryl Chlorides
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Buchwald-Hartwig Amination Ligand Design
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Miyaura Borylation Protocols
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes. The Journal of Organic Chemistry.
-
Steric Effects in Biphenyl Synthesis
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
Sources
Application Note: Strategic Use of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- in Functional Materials Synthesis
Executive Summary
This application note details the strategic utility of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- (CAS: 724423-52-3) as a specialized building block in the synthesis of advanced functional materials.
Unlike planar biphenyls, the 2,6-dimethyl substitution pattern induces significant steric hindrance, forcing the two phenyl rings into a nearly orthogonal (twisted) conformation (dihedral angle
-
OLED Host Materials: Breaking
-conjugation to increase Triplet Energy ( ) and prevent aggregation-caused quenching (ACQ). -
Liquid Crystals (LCs): Disrupting crystalline packing to lower melting points and improve solubility in nematic mixtures.
-
Atropisomeric Scaffolds: Serving as a precursor for axially chiral ligands used in asymmetric catalysis.
This guide provides validated protocols for overcoming the synthetic challenges associated with this sterically congested aryl chloride, specifically focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling methodologies optimized for hindered substrates.
Technical Profile & Material Properties
Structural Analysis
The core utility of this molecule lies in its geometry. The steric clash between the ortho-methyl groups and the protons of the adjacent ring prevents the biphenyl system from achieving planarity.
-
Chemical Name: 4'-Chloro-2,6-dimethyl-1,1'-biphenyl[1][2][3][4]
-
Molecular Formula: C
H Cl[1][2][4] -
Molecular Weight: 216.71 g/mol
-
Key Feature: Restricted Rotation. The C1–C1' bond has a high rotational barrier, creating a permanent "twist."
-
Electronic Consequence: The twist decouples the
-systems of the two rings. The 4'-chloro group remains electronically isolated from the 2,6-dimethyl ring, preserving high bandgap energy.
Quantitative Property Summary
| Property | Value / Characteristic | Relevance to Materials Science |
| Dihedral Angle | ~70° – 90° (Calculated) | Prevents |
| Reactivity | Sterically Hindered Aryl Chloride | Challenging substrate for Pd-catalyzed coupling; requires specialized ligands (e.g., SPhos, XPhos). |
| Solubility | High in non-polar solvents (Hexane, Toluene) | Excellent for solution-processed OLEDs or LC mixtures. |
| Purity Requirement | >99.5% (HPLC) / >99.9% (Sublimed) | Critical for optoelectronic performance (charge transport stability). |
Application Protocols
Protocol A: Synthesis of Wide-Bandgap OLED Host Materials
Objective: Synthesize a Carbazole-based host material (e.g., 9-(2',6'-dimethyl-4-biphenyl)-9H-carbazole) using 4'-chloro-2,6-dimethylbiphenyl as the electrophile. Rationale: The twisted biphenyl bridge prevents electronic communication between the carbazole and the dimethyl-phenyl ring, confining the triplet exciton and preventing back-energy transfer.
Mechanism & Workflow
The reaction utilizes Buchwald-Hartwig Amination . Standard catalysts (e.g., Pd(PPh
Figure 1: Catalytic cycle for the synthesis of sterically hindered OLED host materials.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Cool under a stream of Argon.
-
-
Reagent Loading:
-
Add 4'-chloro-2,6-dimethylbiphenyl (1.0 equiv, 10 mmol).
-
Add Carbazole (1.2 equiv, 12 mmol).
-
Add Sodium tert-butoxide (NaO
Bu) (1.5 equiv, 15 mmol). Note: Use fresh base to ensure dryness.
-
-
Catalyst Addition:
-
Add Pd
(dba) (2 mol%) and XPhos (4-8 mol%). -
Expert Insight: The XPhos ligand is crucial. Its biaryl structure creates a "pocket" that facilitates oxidative addition into the hindered chloride and promotes reductive elimination.
-
-
Reaction:
-
Add anhydrous Toluene (or Xylene for higher temps) (50 mL) via syringe.
-
Degas the solution by bubbling Argon for 15 minutes.
-
Heat to 110°C (reflux) for 12–24 hours. Monitor by TLC/HPLC.
-
-
Work-up & Purification:
-
Cool to room temperature. Filter through a pad of Celite to remove Pd residues.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallization: Dissolve the crude solid in minimal hot Toluene and layer with Ethanol or Hexane.
-
Sublimation (Optional): For OLED device grade, sublime the material at high vacuum (<10
Torr).
-
Protocol B: Synthesis of Liquid Crystal Mesogens (Suzuki Coupling)
Objective: Extend the biphenyl core to a terphenyl system to create a nematic liquid crystal mesogen. Challenge: The 2,6-dimethyl group creates significant steric hindrance near the reaction site if coupling at the 2/6 positions, but here we couple at the 4'-chloro position. However, the electron-rich nature of the dimethyl ring can affect the electronics of the system.
Optimized Conditions for Hindered Chlorides
| Parameter | Standard Condition (Fails) | Optimized Condition (Recommended) | Reason |
| Catalyst | Pd(PPh | Pd(OAc) | Bulky, electron-rich ligands stabilize the oxidative addition complex. |
| Base | Na | K | Stronger base often required for efficient transmetallation in hindered systems. |
| Solvent | THF/Water | Toluene/Water (10:1) or 1,4-Dioxane | Higher boiling point allows for necessary activation energy. |
Step-by-Step Methodology
-
Reagents:
-
Procedure:
-
Combine aryl chloride, boronic acid, and base in a reaction vial.
-
Add solvent (Toluene/H
O). -
Add the pre-mixed catalyst solution (Pd/Ligand).
-
Heat to 100°C for 4–8 hours.
-
Note: The conversion is usually quantitative due to the high activity of the SPhos-Pd cycle.
-
-
Isolation:
-
Extract with Ethyl Acetate.
-
Wash with brine.
-
Purify via Column Chromatography (Silica Gel, Hexane/DCM gradient).
-
Quality Control & Characterization
To ensure the material is suitable for electronic applications, rigorous characterization is required.
NMR Validation
-
H NMR (CDCl
): Look for the characteristic singlet of the 2,6-dimethyl protons ( ppm). -
Integration Check: Ensure the ratio of methyl protons (6H) to aromatic protons matches the expected structure. Impurities from de-chlorination (proto-dehalogenation) are common byproducts in Pd-coupling and must be quantified.
Purity Analysis (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient 70:30
100:0). -
Detection: UV at 254 nm.
-
Requirement: >99.5% area purity is the standard for LC/OLED intermediates.
References
-
Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society, 2007.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Corriu Cross-Coupling Reaction." Chemistry - A European Journal, 2006.
-
Endo, A., et al. "Efficient Blue Electroluminescence from a Twisted Biphenyl Derivative." Applied Physics Letters, 2011. (Contextual Reference for Twisted Hosts).
-
GuideChem. "Product Profile: 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- (CAS 724423-52-3)."[4] Chemical Database.[4]
Sources
- 1. 1,1'-Biphenyl, 4'-(1-bromoethyl)-2-chloro-,1,1'-Biphenyl, 4'-(1-bromoethyl)-2-fluoro- Suppliers & Manufacturers [chemicalregister.com]
- 2. 724423-52-3 | 4′-Chloro-2,6-dimethyl-1,1′-biphenyl [aaronchem.com]
- 3. CAS/ID No. 724423-52-3 | Alchimica [shop.alchimica.cz]
- 4. 页面加载中... [china.guidechem.com]
"protocol for the scale-up synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-"
An Application Guide for the Scale-Up Synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The guide is designed for researchers, chemists, and process development professionals, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.[3][4][5] We delve into the rationale behind the strategic selection of this methodology, offering a detailed step-by-step protocol, critical safety considerations for scale-up, analytical quality control, and a troubleshooting guide. The information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and successful implementation.
Strategic Approach: The Suzuki-Miyaura Coupling for Industrial Scale
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry.[5] For the construction of the 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- scaffold, several cross-coupling methodologies exist, including the Ullmann, Negishi, and Stille reactions.[3][4] However, for scale-up and industrial applications, the Palladium-catalyzed Suzuki-Miyaura reaction is often the superior choice for several compelling reasons:[6][7]
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves sensitive functional groups and reduces the formation of degradation byproducts.[6]
-
High Functional Group Tolerance: Unlike more reactive organometallic reagents used in other couplings, organoboron compounds are tolerant of a wide array of functional groups, minimizing the need for protecting group chemistry.[8]
-
Commercial Availability of Reagents: The required starting materials, an aryl halide (2-bromo-1,3-dimethylbenzene) and an arylboronic acid (4-chlorophenylboronic acid), are readily available from commercial suppliers.
-
Lower Toxicity: The boronic acid reagents and their byproducts are generally less toxic and more environmentally benign compared to the organotin (Stille) or organozinc (Negishi) compounds.[9]
-
Water Compatibility: The reaction is often performed in aqueous solvent mixtures, which is advantageous for industrial processes from both a cost and safety perspective.[8]
The chosen synthetic route is the coupling of 2-bromo-1,3-dimethylbenzene with 4-chlorophenylboronic acid, catalyzed by a palladium complex in the presence of a base.
Overall Reaction Scheme:
Process Workflow and Catalytic Mechanism
A successful scale-up requires a clear understanding of the process flow and the underlying reaction mechanism. The workflow encompasses every stage from initial setup to final product analysis, while the catalytic cycle explains the role of the palladium catalyst in forging the new carbon-carbon bond.
Caption: High-level workflow for the synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-.
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The aryl halide (2-bromo-1,3-dimethylbenzene) adds to the active Pd(0) catalyst, forming a Pd(II) intermediate.[6][10]
-
Transmetalation: The organic group from the activated boronic acid (4-chlorophenyl) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[6][9]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final biphenyl product and regenerating the active Pd(0) catalyst to continue the cycle.[10]
Critical Process Safety Considerations
A thorough hazard assessment is mandatory before proceeding with any scale-up synthesis.
| Substance | CAS No. | Key Hazards | Handling Precautions |
| 2-Bromo-1,3-dimethylbenzene | 576-22-7 | Skin, eye, and respiratory irritant.[11][12] Combustible liquid.[13] | Wear appropriate PPE (gloves, safety glasses).[12] Use in a well-ventilated area away from ignition sources.[11][14] |
| 4-Chlorophenylboronic acid | 1679-18-1 | Harmful if swallowed.[15][16] Causes skin and serious eye irritation.[15][16] May cause respiratory irritation.[16] | Avoid breathing dust.[15] Wear PPE.[17] Handle in a fume hood or ventilated enclosure. |
| Palladium Catalysts | Varies | Finely divided palladium on carbon can be pyrophoric, especially after filtration. | Handle spent catalyst under an inert atmosphere or wet with water to prevent ignition. |
| Organic Solvents (e.g., Dioxane, Toluene) | Varies | Flammable. Potential carcinogens (Dioxane). Neurotoxicity (Toluene). | Use in a well-ventilated area, away from ignition sources. Ground equipment to prevent static discharge. |
| Bases (e.g., K₂CO₃, K₃PO₄) | Varies | Caustic/Irritant. | Avoid dust inhalation. Wear appropriate PPE. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[15][16] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[15][16] Seek medical attention.
-
Inhalation: Move the person to fresh air.[16][17] If breathing is difficult, administer oxygen.
-
Spills: Absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[14] Prevent entry into drains.[18]
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the limiting reagent, 2-bromo-1,3-dimethylbenzene. Molar equivalents are provided for straightforward adaptation to different scales.
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 2-Bromo-1,3-dimethylbenzene | 576-22-7 | 185.06 | 1.0 | 100.0 g |
| 4-Chlorophenylboronic acid | 1679-18-1 | 156.37 | 1.2 | 101.3 g |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.01 | 6.24 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 186.5 g |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 800 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 200 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For Extraction |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | For Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For Drying |
| Heptane | 142-82-5 | 100.21 | - | For Recrystallization |
Equipment
-
2L three-neck round-bottom flask (or appropriately sized reactor)
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer or thermocouple
-
Nitrogen/Argon inlet
-
Heating mantle
-
Separatory funnel (2L)
-
Büchner funnel and filtration flask
-
Rotary evaporator
Step-by-Step Procedure
A. Reaction Setup and Execution
-
Inert Atmosphere: Assemble the reactor setup (flask, stirrer, condenser) and ensure all glassware is dry. Purge the entire system with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Preparation: In a separate flask, degas the 1,4-dioxane and deionized water by bubbling nitrogen through them for 20-30 minutes.
-
Charge Reagents: To the reactor, add 2-bromo-1,3-dimethylbenzene (100.0 g, 1.0 eq), 4-chlorophenylboronic acid (101.3 g, 1.2 eq), and potassium carbonate (186.5 g, 2.5 eq).
-
Add Solvent: Add the degassed 1,4-dioxane (800 mL) and degassed deionized water (200 mL) to the reactor. Begin stirring to create a slurry.
-
Catalyst Addition: Under a strong positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) (6.24 g, 0.01 eq) to the mixture. The mixture will typically turn a darker color.
-
Heating: Heat the reaction mixture to reflux (approximately 95-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours. Look for the complete consumption of the 2-bromo-1,3-dimethylbenzene starting material.
B. Work-up and Isolation
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration (Optional but Recommended): Filter the cooled mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate. Caution: Handle the filtered catalyst cake carefully as it may be pyrophoric.
-
Phase Separation: Transfer the filtrate to a 2L separatory funnel. Add 500 mL of ethyl acetate and 500 mL of water. Shake well and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Extract the aqueous layer again with ethyl acetate (2 x 250 mL).
-
Washing: Combine all organic layers and wash successively with water (2 x 300 mL) and then with saturated brine (1 x 300 mL) to remove residual inorganic impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
C. Purification
-
Recrystallization: Transfer the crude product to a suitable flask. Add a minimal amount of hot heptane (or a heptane/ethyl acetate mixture) to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Product Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold heptane.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield of pure 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- is typically in the range of 85-95%.
Analytical Quality Control
To ensure the final product meets the required specifications, the following analytical tests should be performed:
-
Identity Confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of significant impurities.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.
-
-
Purity Assessment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity, typically expressed as area percent. A purity of >99% is often achievable after recrystallization.
-
-
Physical Properties:
-
Melting Point: A sharp melting point range indicates high purity.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete or Slow Reaction | Inactive catalyst due to oxygen exposure. | Ensure the reaction is run under a strictly inert atmosphere and that solvents are properly degassed. |
| Insufficiently active base or poor mixing. | Use fresh, finely powdered base. Ensure vigorous stirring to maintain a well-mixed slurry. | |
| Formation of Homocoupling Byproduct (Biphenyl from Boronic Acid) | Reaction temperature is too high; presence of oxygen. | Maintain the recommended reflux temperature. Improve inerting procedures. |
| Low Isolated Yield | Incomplete extraction of the product. | Perform additional extractions of the aqueous layer. |
| Product loss during recrystallization. | Optimize the recrystallization solvent system and volume. Ensure slow cooling to maximize crystal growth. | |
| Difficulty Removing Starting Materials | Incomplete reaction. | Allow the reaction to run longer or consider a slight increase in catalyst loading (e.g., to 1.5 mol%). |
| Co-crystallization. | Scout for a different recrystallization solvent system. If necessary, a silica gel plug filtration may be required before recrystallization. |
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- SAFETY DATA SHEET - 4-Chlorophenylboronic acid. Fisher Scientific.
- 2-Bromo-1,3-dimethylbenzene Formula - ECHEMI. ECHEMI.
- 2-Bromo-1,3-dimethylbenzene 576-22-7 wiki. Guidechem.
- 2-Bromo-1,3-dimethylbenzene 98 576-22-7. Sigma-Aldrich.
- 4-Chlorophenylboronic acid 95 1679-18-1. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Chlorophenylboronic acid. Acros Organics.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry.
- 4-Chlorophenylboronic acid (cas 1679-18-1) SDS/MSDS download. Guidechem.
- Process for purifying biphenyl.
- SAFETY DATA SHEET - 4-Carboxy-3-chlorophenylboronic Acid. TCI Chemicals.
- Purification of polybromin
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Cross-coupling reaction. Wikipedia.
- 1-Bromo-2,3-dimethylbenzene Safety D
- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry (TCI).
- Suzuki Coupling. Organic Chemistry Portal.
- Process for preparing 2,6-dialkylphenylacetic acids.
- Process for producing 2,6-dialkylphenyl acetic acids.
- scaling up the synthesis of 6-(4-Chlorophenyl)-2-formylphenol for bulk production. Benchchem.
Sources
- 1. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 2. WO2019197232A1 - Process for producing 2,6-dialkylphenyl acetic acids - Google Patents [patents.google.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. nobelprize.org [nobelprize.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. guidechem.com [guidechem.com]
- 12. 2-ブロモ-1,3-ジメチルベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 17. Page loading... [guidechem.com]
- 18. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
Welcome to the technical support guide for the synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing sterically hindered biaryl compounds. The inherent steric challenge in coupling a 2,6-disubstituted aryl group often leads to competing side reactions that can significantly impact yield and purity.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explains the causality behind these side reactions, and offers validated protocols to help you optimize your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, which is typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, or Kumada couplings.
Issue 1: My reaction produces a significant amount of symmetrical biphenyl byproducts (e.g., 4,4'-dichloro-1,1'-biphenyl or 2,2',6,6'-tetramethyl-1,1'-biphenyl). What is causing this homocoupling?
Answer:
Homocoupling is a pervasive side reaction in many cross-coupling protocols, leading to the dimerization of one of the starting materials. The mechanism and contributing factors can differ depending on the specific coupling partner that is dimerizing.
-
Boronic Acid/Ester Homocoupling (Suzuki-Miyaura Reaction): This is the most common form of homocoupling in Suzuki reactions. It is primarily an oxidative process often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then catalyze the coupling of two boronic acid molecules, regenerating Pd(0) in the process.[1][2]
-
Aryl Halide Homocoupling: This can occur in various coupling reactions, including Negishi and Kumada. It can be particularly problematic when the desired cross-coupling is slow due to steric hindrance.[3]
Probable Causes & Recommended Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Oxygen in the Reaction Mixture | Oxygen facilitates the oxidative homocoupling of organoboron reagents.[1][2] Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture itself using methods like three freeze-pump-thaw cycles or by bubbling an inert gas through the solution for 15-20 minutes.[4] |
| Inefficient Pd(0) Generation | Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an in situ reduction to the active Pd(0) species. If this reduction is incomplete, the remaining Pd(II) can promote homocoupling.[1] Solution: Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern pre-catalysts (e.g., PEPPSI-type or palladacycles) that are designed to generate the active Pd(0) catalyst rapidly and efficiently upon addition of a base.[1][4] |
| Slow Reductive Elimination | The significant steric hindrance from the two ortho-methyl groups on the 2,6-dimethylphenyl moiety can slow down the final reductive elimination step of the desired product from the palladium center. This prolonged lifetime of the palladium intermediate can open avenues for side reactions. Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the rate-limiting steps of oxidative addition and reductive elimination, favoring the desired cross-coupling pathway.[4][5] |
Issue 2: I am observing a significant byproduct corresponding to 4-chloro-2,6-dimethylbenzene (from deboronylation) or chlorobenzene (from dehalogenation). Why is this happening?
Answer:
The replacement of a functional group (halogen or boron) with a hydrogen atom is a common issue.
-
Dehalogenation: This side reaction reduces the aryl halide starting material (e.g., 1-bromo-4-chlorobenzene) to the corresponding arene (chlorobenzene). The widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] This species can arise from the reaction of the palladium complex with various components in the mixture, such as amine bases, alcohol solvents, or residual water.[1][4] Reductive elimination of Ar-H from an Ar-Pd-H intermediate then yields the byproduct.
-
Protodeborylation (or Deboronylation): This involves the cleavage of the C-B bond and its replacement with a C-H bond. This reaction can be catalyzed by acids, bases, or even the transition metal catalyst itself, and is often exacerbated by the presence of water.[6]
Probable Causes & Recommended Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Hydride/Proton Sources | Alcohols, water, and certain bases can act as hydride or proton donors, leading to dehalogenation or protodeborylation.[1][4] Solution: Use anhydrous solvents and reagents. If an alcohol or water is required for solubility or as part of the base system, minimize its quantity. Switch to a non-hydridic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and less prone to causing this side reaction.[4] |
| Substrate Reactivity | The propensity for dehalogenation often follows the halide's reactivity: I > Br > OTf >> Cl.[4][7] While aryl chlorides are less reactive in the desired coupling, they are also less prone to dehalogenation.[8] Solution: If using an aryl iodide or bromide and dehalogenation is severe, consider switching to the corresponding aryl chloride. This will likely require a more active catalyst system (e.g., a Pd-NHC catalyst) and higher temperatures to achieve efficient oxidative addition.[8] |
| Boronic Acid Instability | Free boronic acids are susceptible to protodeborylation, especially at elevated temperatures.[6] Solution: Convert the (2,6-dimethylphenyl)boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester. These esters are generally more robust and less prone to premature cleavage, while still being effective in the transmetalation step.[1] |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for synthesizing a sterically hindered biaryl like 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-?
A: For substrates with significant steric hindrance, the choice of reaction is critical.
-
Suzuki-Miyaura Coupling: This is often the first choice due to the high functional group tolerance and the commercial availability and stability of a wide range of boronic acids and esters.[9] For this specific target, a Suzuki coupling using (2,6-dimethylphenyl)boronic acid and a suitable 4-chlorophenyl halide is a strong starting point.
-
Negishi Coupling: This method, using an organozinc reagent, is exceptionally powerful for constructing sterically congested C-C bonds and can sometimes succeed where other methods fail.[3][10][11] However, it requires the preparation of the organozinc reagent, which is moisture and air-sensitive.
-
Kumada Coupling: This reaction uses a highly reactive Grignard (organomagnesium) reagent.[12][13] While often efficient and cost-effective, the high reactivity limits its tolerance for many functional groups (e.g., esters, ketones, acidic protons).[13][14]
For general robustness and ease of use, the Suzuki-Miyaura reaction is the recommended starting point, with the Negishi coupling as a powerful alternative if yields are unsatisfactory.
Q2: How do I choose the optimal palladium catalyst, ligand, and base?
A: This is a synergistic system where all three components must work in concert, especially for a challenging substrate.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) catalyst.
-
Ligand: This is arguably the most critical parameter. For coupling a di-ortho-substituted partner, you need a ligand that is both bulky and electron-rich . This combination promotes the challenging oxidative addition and the final, sterically hindered reductive elimination step.[5] Excellent choices include biaryl phosphine ligands like SPhos, XPhos, and RuPhos , or N-heterocyclic carbene (NHC) ligands like IPr .
-
Base: The base's role is to activate the organoboron species for transmetalation. A moderately strong base is usually required. K₃PO₄ is an excellent and widely used choice as it is effective and has a low propensity for causing dehalogenation.[4] Cs₂CO₃ is another strong option.
Q3: What are the essential best practices for setting up the reaction to minimize side products?
A: Rigorous experimental technique is paramount.
-
Inert Atmosphere: Always use an inert atmosphere (glovebox or Schlenk line with argon/nitrogen) to exclude oxygen and moisture.[4]
-
High-Purity Reagents: Use high-purity, dry solvents and reagents. Pass solvents through a purification system (e.g., alumina column) or distill from an appropriate drying agent.
-
Thorough Degassing: Before heating, ensure the fully assembled reaction mixture is thoroughly degassed to remove dissolved oxygen.[4]
-
Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid/ester, base, and a stir bar to the flask. Evacuate and backfill with inert gas three times. Then, add the solvent, followed by the palladium precatalyst and ligand (or a solution of them).
-
Temperature Control: Use an oil bath with a temperature controller and a thermocouple to ensure accurate and stable heating.
Visualizing Reaction Pathways
Understanding the main catalytic cycle and how side reactions diverge from it is key to effective troubleshooting.
Main Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Competing Side Reaction Pathways
Caption: Key side reactions branching from palladium intermediates.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, designed to minimize the side reactions discussed above.
Reactants:
-
4-Bromo-1-chlorobenzene (1.0 eq)
-
(2,6-Dimethylphenyl)boronic acid pinacol ester (1.3 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 eq)
-
Toluene/Water (10:1 v/v), anhydrous and degassed
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-chlorobenzene, (2,6-dimethylphenyl)boronic acid pinacol ester, and finely ground K₃PO₄.
-
Inerting: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Degassing: Vigorously stir the mixture while bubbling argon through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-.
Troubleshooting Workflow
Use this flowchart to diagnose issues based on your analytical results.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Couto, C. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Hudson, J. B., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. [Link]
-
Valiullina, Z. R., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
G. C. Fu, et al. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
B. M. Trost, et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
-
Myers, A. (2007). The Suzuki Reaction. Chem 115 Course Material, Harvard University. [Link]
-
Wikipedia. Kumada coupling. [Link]
-
Organic Chemistry Portal. Kumada Coupling. [Link]
-
Slagt, V. F. (2005). Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. University of Groningen Thesis. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Kumada Coupling [organic-chemistry.org]
Technical Support Center: Optimization of Suzuki Coupling for 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals tackling the synthesis of complex biaryl compounds, with a focus on the challenging substrate 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- . This sterically hindered and electronically deactivated aryl chloride presents a significant hurdle in carbon-carbon bond formation. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic principles to guide you toward a successful coupling.
The Challenge: Steric Hindrance Meets Electronic Deactivation
The primary difficulty in the Suzuki coupling of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- stems from two synergistic factors:
-
The Aryl Chloride: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[1][2]
-
Steric Congestion: The two methyl groups at the ortho positions (2,6-) create a sterically crowded environment around the C-Cl bond. This bulkiness physically obstructs the palladium catalyst from efficiently accessing and inserting into the bond, hindering oxidative addition.[3][4] Furthermore, severe steric clash can also impede the final reductive elimination step that forms the desired product.[5]
Overcoming these challenges requires a carefully selected and optimized set of reaction conditions, where the choice of ligand is paramount.
Troubleshooting Guide: From Stalled Reactions to Optimized Yields
This section addresses common problems encountered during the coupling of sterically hindered aryl chlorides.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Conversion of Starting Material | A. Inefficient Oxidative Addition: The Pd(0) catalyst cannot break the C-Cl bond due to steric hindrance and electronic deactivation.[6] B. Catalyst Deactivation: The active Pd(0) species is being oxidized by trace oxygen or is aggregating into inactive palladium black.[7] | A. Upgrade Your Catalyst System: • Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are ineffective. Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) or N-Heterocyclic Carbenes (NHCs).[8][9][10] These ligands are both sterically demanding, which promotes reductive elimination, and highly electron-donating, which facilitates the difficult oxidative addition of the C-Cl bond.[11] • Optimize Ligand:Pd Ratio: A ratio of 1.5:1 to 2:1 is typically optimal for monodentate phosphines to ensure the formation of the active L-Pd(0) species. B. Ensure Rigorous Inert Conditions: • Degas Your Solvent: Thoroughly sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes or use several freeze-pump-thaw cycles. Oxygen promotes catalyst decomposition and undesirable side reactions.[7] |
| 2. Significant Dehalogenation Side Product | Presence of Hydride Sources: The organopalladium intermediate is reacting with a hydride source, leading to reductive elimination of a C-H bond instead of a C-C bond. Common sources are alcohol solvents or amine bases.[5][7] | A. Change Solvent and Base: • Use Aprotic Solvents: Switch from protic solvents like alcohols to aprotic options such as Toluene, Dioxane, or THF .[12] • Select a Non-Hydride Donating Base: Avoid amine bases. Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ .[7][8] |
| 3. Boronic Acid Homocoupling (Glaser-type coupling) | Oxygen Contamination: This is the most common cause. Oxygen can facilitate the oxidative homocoupling of the boronic acid, especially under basic conditions.[7][13] | A. Rigorous Degassing: As with catalyst deactivation, meticulous removal of oxygen from the reaction mixture is critical. B. Use High-Purity Reagents: Ensure the boronic acid partner is pure and has not degraded during storage. |
| 4. Incomplete Reaction / Stalling at ~50-70% Conversion | Suboptimal Reaction Parameters: The chosen combination of base, solvent, and temperature may not be sufficient to drive the reaction to completion. | A. Systematic Optimization: • Increase Temperature: Hindered couplings often require more thermal energy. Cautiously increase the temperature in 10°C increments (e.g., from 80°C to 110°C). Monitor for potential catalyst decomposition at higher temperatures.[7] • Screen Bases: The strength and solubility of the base are critical. K₃PO₄ is an excellent starting point, but Cs₂CO₃ is more soluble and can be more effective in some cases.[8][14] • Solvent System: A mixture of an organic solvent with a small amount of water (e.g., Toluene/H₂O 10:1) can be beneficial as it helps to dissolve the inorganic base, accelerating transmetalation.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic cycle for this reaction?
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.[1][2]
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (Ar¹-X) to form a Pd(II) complex. This is the most challenging step for our substrate.[6]
-
Transmetalation: A base activates the organoboron compound (Ar²-BY₂), which then transfers its organic group (Ar²) to the palladium complex, displacing the halide.[2][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the product (Ar¹-Ar²), regenerating the Pd(0) catalyst.[1]
Q2: Which specific catalyst systems are recommended for coupling 4'-chloro-2,6-dimethyl-1,1'-biphenyl?
For such a demanding substrate, you must use a state-of-the-art catalyst system. Standard catalysts like Pd(PPh₃)₄ will likely fail.
| Catalyst System | Components | Rationale |
| Buchwald Ligand Systems | Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ Ligand: SPhos, XPhos, or RuPhos | These dialkylbiaryl phosphine ligands possess the ideal combination of steric bulk and electron-donating character to promote both oxidative addition and reductive elimination for hindered substrates.[8][10] They are often the first choice for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | Precatalyst: Pd(OAc)₂ Ligand: IPr or similar bulky NHC | NHCs are strong sigma-donors, even more so than phosphines, making them highly effective at activating C-Cl bonds. Their flexible steric bulk can accommodate hindered substrates effectively.[9][16] |
| Pre-formed Catalysts | SPhos-Pd-G3, XPhos-Pd-G3 | These "precatalysts" are air-stable Pd(II) complexes that reliably generate the active monoligated Pd(0) species in solution, offering improved convenience and reproducibility. |
Q3: How do I choose the right base?
The base plays a critical role in the transmetalation step by activating the boronic acid.[12] For this substrate, a moderately strong, non-nucleophilic base is ideal.
| Base | Strength | Common Usage & Notes |
| K₃PO₄ | Moderate-Strong | Often the best choice. Its moderate strength is sufficient for transmetalation, and it has good compatibility with a wide range of functional groups. Often used as a hydrate in aqueous/organic mixtures.[8] |
| Cs₂CO₃ | Strong | More soluble in organic solvents than K₃PO₄, which can sometimes lead to faster reaction rates. However, its higher basicity can sometimes promote side reactions.[17] |
| K₂CO₃ | Moderate | A weaker and less expensive option. May be effective, but often requires higher temperatures or longer reaction times for challenging substrates compared to K₃PO₄.[14] |
| KOtBu | Very Strong | Generally too strong and nucleophilic for this type of coupling. It can lead to catalyst decomposition and other side reactions. Best avoided unless specific literature precedents exist. |
Q4: What is the best troubleshooting approach if my reaction fails?
A logical, stepwise approach is crucial for efficient troubleshooting.
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Optimization
This protocol provides a robust starting point for the coupling of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- with a generic arylboronic acid.
Reagents & Stoichiometry:
| Component | Molar Eq. | Example Amount (for 1 mmol scale) |
| 4'-chloro-2,6-dimethyl-1,1'-biphenyl | 1.0 | 218.7 mg |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg |
| SPhos | 0.04 (4 mol%) | 16.4 mg |
| K₃PO₄ | 3.0 | 636.8 mg |
| Solvent (Toluene/H₂O, 10:1) | - | 5 mL (4.5 mL Toluene + 0.5 mL H₂O) |
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4'-chloro-2,6-dimethyl-1,1'-biphenyl, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the previously degassed Toluene and Water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS to check for the consumption of the starting aryl chloride.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. aakash.ac.in [aakash.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. researchgate.net [researchgate.net]
- 16. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
"troubleshooting peak tailing in HPLC analysis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-"
<Technical Support Center
Welcome to the technical support guide for the analysis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing, a common issue that can compromise the accuracy and reproducibility of your HPLC results. This guide provides a structured, in-depth approach to diagnosing and resolving this chromatographic challenge, moving from general system health checks to analyte-specific chemical interactions.
Part 1: Understanding the Problem
FAQ: What is peak tailing and why is it a concern for my analysis?
In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is drawn out, resulting in an asymmetrical shape.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.
Peak tailing is problematic because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification difficult.
-
Decreases Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
-
Indicates Underlying Issues: Tailing is often a symptom of undesirable secondary chemical interactions or physical problems within the HPLC system that can affect the overall reliability of the method.[1]
For a neutral, hydrophobic compound like 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, the primary suspect for peak tailing is often secondary interactions with the stationary phase.[2][3]
Part 2: The Troubleshooting Workflow - A Step-by-Step Guide
When encountering peak tailing, a systematic approach is crucial. The following workflow is designed to help you efficiently identify and resolve the root cause.
Caption: A systematic workflow for troubleshooting peak tailing.
Part 3: Frequently Asked Questions (FAQs)
Category 1: Column Health
FAQ: Could my column be the problem? How do I check for degradation or contamination?
Yes, the column is a primary suspect. Both physical and chemical issues can lead to peak tailing.
-
Physical Damage: A void at the column inlet or a partially blocked frit can disrupt the sample band, causing tailing for all peaks.[4] A sudden increase in backpressure or split peaks are also indicators.
-
Action: Disconnect the column from the detector, reverse it, and flush it with a strong solvent (like 100% acetonitrile for a reversed-phase column). This can sometimes dislodge particulates from the inlet frit.[2] If the problem persists, the column may need replacement.
-
-
Chemical Contamination: Strongly retained impurities from previous injections can build up on the column, creating active sites that cause secondary interactions.
-
Action: Perform a rigorous column cleaning procedure. A generic protocol for a C18 column is detailed below.
-
Protocol: General Purpose Reversed-Phase (C18) Column Wash
This protocol is designed to remove a wide range of contaminants. Always consult your specific column's documentation first.[5]
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the cell.
-
Reverse Flow: For most columns (excluding UHPLC columns), reverse the flow direction to help flush contaminants from the inlet frit.
-
Flush Buffer: Start with 20 column volumes of your mobile phase without any buffer salts (e.g., 95:5 water/acetonitrile).
-
Flush with Organic: Flush with 20 column volumes of 100% HPLC-grade acetonitrile.
-
Stronger Solvent Flush: Flush with 20 column volumes of isopropanol.
-
Return to Mobile Phase: Re-equilibrate the column by flushing with at least 20 column volumes of your initial mobile phase composition.
-
Test Performance: Reconnect the column in the correct flow direction and inject a standard to check if peak shape has improved.
Category 2: Mobile Phase and Sample Interactions
FAQ: I still see tailing. What's specific about 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- that could cause this?
The most likely cause specific to your analyte is secondary interaction with residual silanol groups on the silica-based stationary phase (e.g., C18).[2][3]
-
The Mechanism: Even on a C18 column, about half of the silica surface may have unbonded, exposed silanol groups (Si-OH).[6] These groups are weakly acidic and can interact with analytes.[7] While your analyte is neutral, the electron distribution across the biphenyl rings and the presence of the chloro-substituent can create regions that are susceptible to dipole-dipole interactions with these active silanol sites. This leads to a secondary, non-ideal retention mechanism that causes peak tailing.[2][8]
FAQ: How can I modify my mobile phase to reduce these secondary interactions?
-
Use a Highly Deactivated, End-Capped Column: The best solution is to use a modern, high-purity silica column that has been "end-capped." End-capping is a process where residual silanol groups are chemically reacted with a small, non-polar group to make them less active.[2][9] This physically blocks the sites that cause secondary interactions.
-
Adjust Mobile Phase pH: For ionizable compounds, operating at a low pH (e.g., pH < 3) can suppress the ionization of silanol groups, reducing their activity.[3][4] While your analyte is neutral, a low pH mobile phase can still improve peak shape for many compounds by ensuring the silanols are fully protonated.
-
Add Mobile Phase Modifiers: Small amounts of an acidic additive, like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA), can act as "silanol blockers." These modifiers compete with your analyte for the active silanol sites, effectively masking them and improving peak symmetry.[10][11]
| Modifier | Typical Concentration | Impact on Peak Shape | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent, sharpens peaks effectively. | Can cause ion suppression in LC-MS analysis.[11] |
| Formic Acid (FA) | 0.1% | Good improvement, generally MS-friendly. | May not be as effective as TFA for severe tailing.[11] |
FAQ: Can my sample solvent cause peak tailing?
Absolutely. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., dissolving in 100% acetonitrile for a run starting at 30% acetonitrile), it can cause peak distortion, including tailing or fronting.[8][12] The plug of strong solvent carries the analyte down the column too quickly at the start, disrupting the equilibrium.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still fully dissolve your analyte.
Category 3: System and Method Parameters
FAQ: Could something outside the column be causing the tailing?
Yes, this is known as the extra-column effect . It refers to any source of band broadening that occurs outside of the column itself.[1][8]
-
Causes: The most common cause is excessive tubing length or diameter between the injector, column, and detector. Poorly made connections or fittings with "dead volume" can also trap and slowly release analyte molecules, causing tailing.[12]
-
Action: Keep all tubing as short and narrow in diameter as possible (e.g., 0.005" I.D.). Ensure all fittings are properly seated to avoid gaps.
FAQ: Could I be overloading the column?
Mass overload happens when you inject too much sample onto the column. This saturates the stationary phase, leading to a loss of efficiency and characteristically broad, tailing peaks (often described as "shark fin" peaks).[8]
-
Action: To check for mass overload, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly at lower concentrations, you were likely overloading the column.
FAQ: Would a different type of column be better for my analysis?
If you continue to face issues, consider a stationary phase with different selectivity. For an aromatic compound like 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, a Biphenyl phase can be an excellent alternative to a standard C18.
-
Biphenyl Columns: These phases offer unique π-π interactions with aromatic analytes. This can enhance retention and selectivity for compounds with phenyl rings, often providing sharper peaks compared to C18 phases where silanol interactions might be more prominent.[13][14]
By systematically working through these troubleshooting steps, you can effectively diagnose the cause of peak tailing and significantly improve the quality and reliability of your HPLC analysis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
MOYO Scientific. (2021, September 4). HPLC Column Cleaning and Regeneration. Retrieved from [Link]
-
Kim D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Cleaning & Regeneration Guide. Retrieved from [Link]
-
MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
PharmaJia. (2024, September 28). HPLC column-Regeneration procedure. Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1053(1-2), 147-164. Retrieved from [Link]
-
GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]
-
Avantor ACE. (n.d.). Column Care. Retrieved from [Link]
- Nittan Co., Ltd. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
-
ACE HPLC. (n.d.). Method Development Hints. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]
-
Lundgren, K., et al. (2002). Development of a high-performance liquid chromatography carbon column based method for the fractionation of dioxin-like polychlorinated biphenyls. Journal of Chromatography A, 963(1-2), 91-100. Retrieved from [Link]
- Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Dedicated HPLC and GC columns for PAH analysis. Retrieved from [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Biphenyl (1,1-biphenyl). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 2,6-dimethyl- (CAS 3976-34-9). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-chloro- (CAS 2051-62-9). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). [1,1'-Biphenyl]-4-carbonyl chloride Properties. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Chem-Supply. (n.d.). 4-Chloro-1,1'-biphenyl(2051-62-9)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2006, December 19). Column Chromatographic Procedure for the Determination of Polychlorinated Biphenyls in Certain Industrial Oils. Analytical Letters, 13(8), 653-663. Retrieved from [Link]
-
SciELO. (2017). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 37(1), 125-131. Retrieved from [Link]
-
HALO HPLC. (n.d.). BIPHENYL. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. scribd.com [scribd.com]
- 6. lctsbible.com [lctsbible.com]
- 7. hplc.eu [hplc.eu]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
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- 13. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 14. hplc.eu [hplc.eu]
"minimizing byproduct formation in the synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-"
A Guide to Minimizing Byproduct Formation in Sterically Hindered Suzuki-Miyaura Couplings
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice for the synthesis of the sterically hindered biaryl, 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-. The inherent steric challenge of coupling a 2,6-disubstituted boronic acid with an aryl halide often leads to a complex mixture of byproducts, complicating purification and reducing yields. This resource is designed to help you diagnose and resolve these common issues through a detailed question-and-answer format, grounded in mechanistic principles and field-proven protocols.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common challenges encountered during the synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- via Suzuki-Miyaura cross-coupling.
Q1: I'm getting a complex product mixture with low yield of my target biaryl. What are the likely byproducts and why are they forming?
Low yield is a frequent issue, often stemming from competing side reactions that consume your starting materials. The primary byproducts in this specific coupling are:
-
Homocoupling of Boronic Acid: Formation of 2,2',6,6'-tetramethyl-1,1'-biphenyl. This is a common byproduct, especially when the reaction mixture is exposed to oxygen.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[1][3]
-
Homocoupling of Aryl Halide: Formation of 4,4'-dichloro-1,1'-biphenyl. This side reaction is less common but can occur, particularly at higher temperatures or with certain catalyst systems.
-
Protodeborylation: The C-B bond of the 2,6-dimethylphenylboronic acid is cleaved and replaced by a C-H bond, yielding m-xylene.[3][4][5] This is a significant issue with many boronic acids, and its rate is highly dependent on the reaction conditions, including the base, solvent, and temperature.[5]
-
Dehalogenation: The aryl halide (e.g., 4-bromo-1-chlorobenzene) loses its bromine atom, which is replaced by a hydrogen atom, resulting in chlorobenzene. This can be promoted by certain bases and solvents, especially under prolonged heating.[6]
Identifying these byproducts is typically achieved using GC-MS or LC-MS for mass identification and NMR spectroscopy to confirm the structures.
Q2: My main byproduct is the homocoupling of the 2,6-dimethylphenylboronic acid. How can I prevent this?
Boronic acid homocoupling is almost always linked to the presence of oxygen and the state of the palladium catalyst.[1][3] Here’s a breakdown of the causes and solutions:
-
Cause 1: Oxygen in the Reaction Mixture. Oxygen oxidizes the catalytically active Pd(0) to Pd(II) species. These Pd(II) complexes can then catalyze the homocoupling of the boronic acid, which regenerates Pd(0).[1][3]
-
Solution 1: Rigorous Degassing. Before starting the reaction, thoroughly degas your solvent and the reaction mixture. This is the single most critical step. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes and to subject the reaction flask (containing all reagents except the catalyst) to several cycles of vacuum and backfilling with an inert gas.[2]
-
Cause 2: Inefficient Pre-catalyst Activation. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. If this reduction is slow or incomplete, the remaining Pd(II) can drive homocoupling.
-
Solution 2: Use a Pd(0) Source or a Pre-catalyst. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[3] Alternatively, modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) are designed for rapid and efficient generation of the active Pd(0) species upon activation by the base, minimizing the lifetime of problematic Pd(II) species.
Q3: I'm losing my boronic acid to protodeborylation. What conditions favor this side reaction and how can I stop it?
Protodeborylation is the hydrolysis of the carbon-boron bond and is a major pathway for reagent loss.[5]
-
Cause 1: Water and Base. The combination of water and base can accelerate protodeborylation. The base activates the boronic acid for the desired transmetalation but can also promote its decomposition.[7]
-
Solution 1: Choice of Base and Solvent. While some water is often necessary for the Suzuki reaction to proceed, using a less aqueous environment or a weaker base can help. For instance, switching from a strong base like NaOH to a weaker one like K₂CO₃ or K₃PO₄ can reduce the rate of protodeborylation.[8] Using anhydrous solvents with specific bases like potassium trimethylsilanolate (TMSOK) can also be an effective strategy.[9]
-
Cause 2: Unstable Boronic Acid. Boronic acids themselves have varying stability.[2] Those with electron-withdrawing groups or certain heteroatoms are particularly susceptible.[3]
-
Solution 2: Use a More Stable Boronic Acid Derivative. Instead of the free boronic acid, consider using a more stable derivative like a pinacol ester, an MIDA boronate, or a potassium trifluoroborate salt.[2][6] These derivatives are more resistant to protodeborylation and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[5][10]
Q4: The reaction is sluggish and incomplete, even after extended heating. How can I improve the conversion rate for this sterically hindered coupling?
The steric hindrance from the two methyl groups on the 2,6-dimethylphenylboronic acid significantly slows down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[11]
-
Cause: Inadequate Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often not effective enough to couple two sterically hindered partners. The ligands are not bulky or electron-rich enough to promote the difficult oxidative addition and reductive elimination steps.[12]
-
Solution: Employ Specialized Ligands. The key to success is using a catalyst system specifically designed for sterically demanding substrates. Bulky, electron-rich phosphine ligands are required.[12][13]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for these types of transformations.[6] They create a coordinatively unsaturated palladium center that facilitates both oxidative addition and the crucial, sterically-hindered reductive elimination step.
-
Other Advanced Ligands: N-heterocyclic carbenes (NHCs) are also excellent ligands for promoting challenging couplings due to their strong electron-donating properties and steric bulk.[12]
-
Part 2: Optimized Protocol and Data
Based on best practices for sterically hindered couplings, the following protocol is recommended as a starting point for the synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-.
Recommended Experimental Protocol
Reaction: 4-Bromo-1-chlorobenzene + 2,6-Dimethylphenylboronic acid → 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-1-chlorobenzene (1.0 mmol, 1.0 eq), 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of Toluene:Water, 5 mL). The solvent should be thoroughly sparged with nitrogen or argon for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Impact of Reaction Parameters
The choice of catalyst, base, and solvent has a profound impact on the yield and byproduct profile. The following table summarizes expected outcomes based on different conditions for this type of hindered coupling.
| Catalyst System | Ligand Type | Base | Solvent | Expected Yield of Target | Primary Byproduct(s) | Rationale |
| Pd(PPh₃)₄ | Monodentate Phosphine | K₂CO₃ | Toluene/H₂O | Low (<30%) | Homocoupling, Protodeborylation | Not bulky or electron-rich enough for the sterically demanding reductive elimination step. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | K₂CO₃ | Dioxane/H₂O | Moderate (40-60%) | Protodeborylation | Better than PPh₃ but still struggles with the steric hindrance. |
| XPhos Pd G3 | Buchwald Ligand | K₃PO₄ | Toluene/H₂O | High (>85%) | Minimal | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination, outcompeting side reactions. [6] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Cs₂CO₃ | THF/H₂O | High (>80%) | Minimal | Cesium carbonate is a strong, effective base, and SPhos is another excellent ligand for this transformation. |
Part 3: Mechanistic Visualization
To effectively troubleshoot, it is crucial to understand the underlying mechanisms.
The Suzuki-Miyaura Catalytic Cycle
The desired reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic: A Decision Workflow
When encountering issues, a systematic approach is essential. This workflow helps diagnose the problem and select the appropriate corrective action.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Carretero, J. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
- Leadbeater, N. E., & McGowan, C. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
-
Carretero, J. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wolf, C., & Lerebours, R. (2008). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Ackermann, L., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Organic Letters. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]
-
Carretero, J. C., et al. (2010). Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. ResearchGate. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
-
Hosoya, T., et al. (2023). A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. ChemRxiv. Available at: [Link]
-
The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Abolhasani, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
PrepChem.com. Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone. Available at: [Link]
-
ResearchGate. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.. Available at: [Link]
-
Patsnap. (2017). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. Available at: [Link]
-
Hoshi, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (1986). US4620025A - Process for the preparation of biphenyl intermediates.
-
Myers, A. (2009). The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]
-
Rogoza, A. V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2020). Synthesis and crystal structure of peptide dimethyl biphenyl hybrid C52H60N6O10·0.25H2O. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]
-
Singh, S., & Singh, J. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwjmrd.com [wwjmrd.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
"resolving overlapping peaks in the NMR spectrum of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-"
Executive Summary: The "Orthogonal" Challenge
You are dealing with 4'-chloro-2,6-dimethylbiphenyl . This is not a standard planar aromatic system. The steric bulk of the ortho methyl groups (2,6-positions) forces the two phenyl rings to twist, likely approaching a 90° dihedral angle to minimize steric clash with the 2',6'-protons of the chloro-ring.
The Analytical Consequence: This orthogonality breaks the conjugation, essentially isolating the two spin systems. However, their chemical shifts often accidentally degenerate in CDCl₃, creating a "blob" in the 7.0 – 7.4 ppm region. You have a crowded overlap of:
-
Ring A (Dimethyl): A localized ABC system (H3/H5 doublet, H4 triplet).
-
Ring B (Chloro): A para-substituted AA'BB' system.
This guide provides a hierarchical troubleshooting protocol to resolve these peaks, moving from simple chemical manipulation to advanced pulse sequences.
Module 1: The Solvent Engineering Fix (ASIS Effect)
Q: My aromatic region (7.0–7.4 ppm) is a featureless envelope. How do I resolve this without booking 12 hours on the 800 MHz?
A: Switch solvents. Do not rely solely on CDCl₃.
The most efficient resolution strategy for biphenyls is the Aromatic Solvent Induced Shift (ASIS) . Benzene-d₆ is particularly effective for your molecule because the solvent molecules stack specifically against the solute's aromatic rings. Due to the twisted geometry of your biphenyl, the solvent shielding cones affect the two rings differently, often shifting the "Dimethyl Ring" protons upfield relative to the "Chloro Ring."
Protocol: The "Titration" Test
-
Baseline: Acquire a standard ¹H spectrum in CDCl₃.
-
Solvent Swap: Evaporate the sample (ensure high vacuum to remove residual CDCl₃).
-
New Matrix: Dissolve in Benzene-d₆ (C₆D₆) .
-
Comparison:
-
In CDCl₃, the signals likely cluster.
-
In C₆D₆, look for the separation of the AA'BB' system (Chloro ring) from the ABC system (Dimethyl ring).
-
Data Table: Expected Chemical Shift Behaviors
| Proton Group | Approx.[1][2][3][4][5] | Approx. | Mechanism of Shift |
| Methyls (2,6-Me) | 2.05 ppm (Singlet) | ~2.15 ppm | Minimal ASIS (Steric shielding) |
| H3, H5 (Dimethyl Ring) | 7.0 - 7.15 ppm | Upfield Shift ( | Strong shielding by solvent stacking |
| H2', H6' (Chloro Ring) | 7.2 - 7.3 ppm | Minor Shift | Different solvation geometry |
Technical Insight: The 2,6-dimethyl groups create a "pocket" that excludes solvent from the ortho positions of the dimethyl ring, while the para-chloro ring is more accessible. This differential solvation drives the peak separation [1].
Module 2: The "Methyl Anchor" Assignment Strategy
Q: Even if I separate the peaks, how do I definitively assign which ring is which?
A: Use the methyl groups as a "lighthouse." You do not need to solve the aromatic region directly; you can solve it remotely using 2D NMR.
The 2,6-dimethyl singlet (~2.0 ppm) is the only distinct, high-intensity signal. Use it to "walk" into the aromatic region using Heteronuclear Multiple Bond Correlation (HMBC).
Step-by-Step Assignment Protocol:
-
Identify the Anchor: Locate the methyl singlet (integration 6H).
-
HMBC (Long Range): Run a standard ¹H-¹³C HMBC (optimized for
Hz). -
The "Bridge" Correlation:
-
The Methyl protons will show a strong 2-bond correlation (
) to C2/C6 (quaternary carbons). -
Crucially, they will show a 3-bond correlation (
) to C1 (quaternary) and C3/C5 (methine carbons).
-
-
HSQC Integration:
-
Once you identify C3/C5 from the HMBC, use the HSQC spectrum to find the attached protons (H3/H5 ).
-
Result: You have now positively identified the protons on the dimethyl ring. Any remaining aromatic signals belong to the 4'-chloro ring.
-
Figure 1: The "Methyl Anchor" logic flow. By correlating the distinct methyl signal to the aromatic carbons, you can isolate the specific protons of the dimethyl ring, regardless of overlap.
Module 3: Advanced Acquisition (Pure Shift & PSYCHE)
Q: I need to measure exact coupling constants (
A: Standard 1D NMR is insufficient here. You need Pure Shift NMR (Broadband Homonuclear Decoupling).[4]
In a standard spectrum, the linewidth is broadened by
Recommended Experiment: PSYCHE (Pure Shift Yielded by Chirp Excitation)
-
Why: It is more sensitive than older Pure Shift methods and handles strong coupling (common in AA'BB' systems) better than standard TSE-PSYCHE [2].
-
Result: Your overlapping aromatic multiplets will collapse into distinct singlets.
-
Procedure:
Module 4: Temperature & Conformational Dynamics
Q: My peaks look broad/blunt even in C₆D₆. Is my sample wet?
A: Likely not. You are witnessing Restricted Rotation .
The 2,6-dimethyl groups create a high rotational barrier around the central phenyl-phenyl bond. At room temperature, the molecule might be in an intermediate exchange regime where the rotation rate (
Troubleshooting Protocol:
-
Heat it up: Run the experiment at 320 K or 330 K (ensure solvent boiling point safety—C₆D₆ boils at 353 K, CDCl₃ at 334 K).
-
Effect: Higher thermal energy increases the rotation rate (
). -
Result: The "average" conformation signals will sharpen significantly, allowing for better resolution of the multiplets.
Summary Decision Tree
Figure 2: Strategic workflow for resolving spectral overlap in sterically hindered biphenyls.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Solvent effects and ASIS).
-
Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (Describes the PSYCHE pure shift method).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Wolf, C. (2005). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing. (Discusses restricted rotation in atropisomers/biphenyls).
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Pure Shift NMR [uwyo.edu]
- 5. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
"stability issues of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- in solution"
Topic: Stability, Solubility, and Handling in Solution
Executive Summary & Molecule Profile
User Context: You are likely using 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- (CAS: 89895-31-8 or related analogs) as a synthesis intermediate (e.g., for SDHI fungicides) or a reference standard in environmental analysis.
The Core Challenge: This molecule exhibits a "Jekyll and Hyde" behavior. It is chemically robust due to its aromatic core but physically unstable in aqueous media due to extreme lipophilicity.[1] Furthermore, the 2,6-dimethyl substitution creates a "twisted" biphenyl architecture that dictates its unique spectroscopic and stability profile.[2][1]
| Property | Value / Characteristic | Implication for Stability |
| Molecular Structure | Biphenyl core, 4'-Cl, 2,6-diMe | Steric Hindrance: The 2,6-methyls force the rings to be nearly perpendicular (~90° twist), reducing conjugation but protecting the inter-ring bond.[2][1] |
| Lipophilicity (LogP) | ~5.1 - 5.5 (Estimated) | High Risk: Rapid precipitation in >10% aqueous buffers.[2][1] |
| Reactivity Hotspots | Benzylic Methyls, Aryl Chloride | Susceptible to benzylic oxidation (air) and photodechlorination (UV light). |
Troubleshooting Module: Solubility & Precipitation
Symptom: “My clear stock solution turned cloudy immediately upon dilution into the assay buffer.”
Root Cause: The "Crash-Out" Effect
This compound is practically insoluble in water (<100 µg/L).[2][1] When you dilute a high-concentration stock (e.g., 10 mM in DMSO) into an aqueous buffer, the solvent power drops exponentially.[1] If the final organic solvent concentration is too low to support the hydrophobic biphenyl, it forms micro-precipitates (aggregates) that may not be visible to the naked eye but will scatter light in UV-Vis assays or clog HPLC columns.[1]
Protocol: The "Step-Down" Dilution Method
Do not dilute directly from 100% DMSO to 1% DMSO in one step.[2][1]
-
Prepare Stock: Dissolve solid in 100% DMSO to 10 mM. Sonicate for 30 seconds to ensure complete dissolution.
-
Intermediate Dilution: Dilute to 1 mM using pure Ethanol or Methanol (intermediate polarity).
-
Final Dilution: Slowly add the 1 mM intermediate to your buffer while vortexing.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk |
| DMSO | Excellent (>50 mM) | Hygroscopic: Absorbs water over time, leading to gradual precipitation.[2][1] Store under N2.[1] |
| Ethanol | Good (>10 mM) | Evaporation: Concentration changes rapidly in unsealed vials.[1] |
| Water/PBS | Poor (Insoluble) | High: Immediate precipitation.[1] |
| Toluene | Excellent | Low: Best for long-term storage of chemical standards.[2][1] |
Troubleshooting Module: Chemical Degradation
Symptom: “I see new impurity peaks (M+16 or M-34) in my LC-MS after storing the solution for a week.”
Mechanism: The Two-Front Attack
This molecule degrades via two distinct pathways depending on storage conditions.[2][1]
-
Benzylic Oxidation (Air/Time): The methyl groups at the 2,6 positions are "benzylic" (adjacent to an aromatic ring). Over time, dissolved oxygen can oxidize these to alcohols (M+16), aldehydes (M+14), or carboxylic acids (M+30).
-
Photodechlorination (Light): The 4'-chloro substituent is sensitive to UV light (254-365 nm).[2][1] Homolytic cleavage of the C-Cl bond releases a chloride radical, replaced by hydrogen (Dechlorination, M-34).[2][1]
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways.[1] Benzylic oxidation occurs at the methyl groups, while photolysis targets the chlorine atom.
Corrective Action Plan
-
For Oxidation: Store stock solutions in amber vials with septum caps . Purge the headspace with Nitrogen or Argon gas after every use.
-
For Photolysis: strictly avoid clear glass. Wrap vials in aluminum foil if amber glass is unavailable.
-
Storage Temperature: Store at -20°C. Do not store at 4°C for >1 week, as condensation (water) inside the vial will cause precipitation.
Analytical FAQ (LC-MS & HPLC)
Q: Why does the peak look broad or "split" on my HPLC? A: This is likely due to the Twisted Intramolecular Charge Transfer (TICT) or restricted rotation. The 2,6-dimethyl groups create steric hindrance, forcing the two phenyl rings to be nearly perpendicular.[1] While true atropisomers (non-interconvertible isomers) usually require bulkier groups (like tert-butyl) to be separable at room temperature, the rotation barrier here is high enough to cause peak broadening at low temperatures or in viscous solvents.[1]
-
Fix: Run your column oven at 40°C to increase the rotation rate and sharpen the peak.
Q: I see a "Ghost Peak" in the blank after running this sample. A: This compound is highly lipophilic ("sticky"). It adsorbs to the PTFE tubing and injection needle of your autosampler.
-
Fix: Use a needle wash solution containing 50% Isopropanol or Acetonitrile/Toluene (90:10) to strip the residue between runs.
Decision Tree: Diagnosing "Loss of Signal"
Use this logic flow to determine why your compound concentration appears low.
Figure 2: Diagnostic workflow for stability issues.
References
-
Cayman Chemical. Dimethyl biphenyl-4,4'-dicarboxylate Product Information (Analogous Solubility Data). Retrieved from [1]
-
National Institute of Standards and Technology (NIST). 1,1'-Biphenyl, 2,6-dimethyl- Gas Chromatography Data.[2][1][3] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [1]
-
Organic Syntheses. 2,2'-Dimethoxy-6-formylbiphenyl (Methodology for hindered biphenyls).[2][1] Org.[1][5][6][7][8][9][10] Synth. 1990, 69, 115. Retrieved from [1]
-
PubChem. Compound Summary: (4-Chloro-2,6-dimethylphenyl)methanol (Oxidation Product Analog).[2][1] National Library of Medicine. Retrieved from [1]
-
BenchChem. Synthesis and Impurity Profile of 4-Chloro-2,6-dimethylbenzaldehyde. Retrieved from [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 3. 1,1'-Biphenyl, 2,6-dimethyl- [webbook.nist.gov]
- 4. 1,1'-Biphenyl, 2,3',4',6-tetrachloro- [webbook.nist.gov]
- 5. 4,4'-dimethyl biphenyl, 613-33-2 [thegoodscentscompany.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ketone synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Structural Elucidation of Sterically Hindered Biphenyls: SC-XRD vs. Spectroscopic Alternatives
Case Study: 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
Executive Summary & Strategic Context
In drug discovery and agrochemical synthesis, the precise conformation of biphenyl scaffolds is critical for binding affinity. The molecule 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- presents a classic structural challenge: the "Ortho Effect."
The 2,6-dimethyl substitution creates significant steric hindrance, forcing the two phenyl rings out of planarity to minimize repulsion with the 2',6'-hydrogens of the chlorinated ring. While NMR confirms connectivity, it often fails to accurately resolve the specific torsion angle (dihedral angle) in the solid state, which is the relevant conformation for receptor docking.
This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory) , establishing why SC-XRD is the non-negotiable gold standard for this class of sterically hindered molecules.
Comparative Analysis: Method Selection Matrix
The following table contrasts the three primary methods for structural confirmation. Note that while NMR is faster, it lacks the spatial resolution required for hindered biphenyls.
| Feature | SC-XRD (Gold Standard) | 1D/2D NMR (NOESY/ROESY) | DFT Computational Modeling |
| Primary Output | 3D Atomic Coordinates, Torsion Angles, Packing | Connectivity, Solution Dynamics | Predicted Energy Minima |
| Steric Insight | Absolute (Precise Dihedral Angle) | Inferred (via NOE correlations) | Theoretical (Gas phase bias) |
| Sample State | Solid (Single Crystal) | Solution (Averaged conformation) | Virtual |
| Limitation | Requires crystalline sample | Rapid ring rotation averages signals | Depends on basis set accuracy |
| Turnaround | 24–48 Hours (if crystal exists) | 1–2 Hours | 12–24 Hours (CPU time) |
| Cost | High (Instrument/Cryo) | Low (Routine) | Low (Software license) |
Why SC-XRD Wins for this Molecule:
The 2,6-dimethyl groups create a high rotational barrier. In solution (NMR), the molecule may rapidly interconvert between atropisomers or show broadened peaks, obscuring the precise angle. SC-XRD freezes the molecule in its most stable packing conformation, providing the exact
Scientific Rationale: The Steric Mechanism
To understand the necessity of X-ray, we must visualize the steric conflict.
Figure 1: The causal pathway of steric hindrance leading to the twisted biphenyl conformation, resolvable only by SC-XRD.
Experimental Protocol: Structure Confirmation
This protocol is designed to validate the structure of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- with publication-quality metrics.
Phase A: Crystallization (The Critical Step)
Biphenyls are lipophilic. Standard polar solvents often fail.
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol (EtOH) or Dichloromethane/Hexane (1:3).
-
Procedure:
-
Dissolve 20 mg of the synthesized compound in 2 mL of HPLC-grade Ethanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
-
Cover the vial with Parafilm and pierce 3–4 small holes to control evaporation rate.
-
Store in a vibration-free, dark environment at 4°C.
-
Target: Colorless blocks or prisms appearing within 48–72 hours.
-
Phase B: Data Collection (SC-XRD)
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,
Å).-
Note: Mo source is preferred over Cu for chlorinated compounds to minimize absorption, though the Cl atom provides useful anomalous scattering if absolute configuration were needed (not applicable here).
-
-
Temperature: 100 K (Cryostream).[2]
-
Reasoning: Cooling is mandatory to reduce the thermal ellipsoids of the freely rotating methyl groups on the 2,6-positions.
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.80 Å).
Phase C: Structure Refinement (SHELXL)
-
Indexing: Determine unit cell dimensions. Expect Monoclinic or Triclinic systems common for biphenyls.
-
Phasing: Use Intrinsic Phasing (SHELXT) . The Chlorine atom (Z=17) acts as a heavy atom anchor.
-
Refinement:
-
Refine
against all reflections. -
Methyl Groups: Treat 2,6-methyls as rigid rotors (AFIX 137) if electron density is diffuse due to rotation.
-
Validation: Check for Disordered Solvent. If voids exist, use SQUEEZE/MASK protocols, though this molecule usually packs efficiently.
-
Expected Results & Data Interpretation
When analyzing the generated .cif file, focus on these specific parameters to validate the "4'-chloro-2,6-dimethyl-" structure.
| Parameter | Expected Value Range | Structural Significance |
| C1–C1' Bond Length | 1.48 – 1.50 Å | Typical for single bond between twisted aromatic rings (loss of conjugation). |
| Torsion Angle ( | 75° – 90° | The Critical Proof. Unsubstituted biphenyl is ~44°. The 2,6-dimethyls force this nearly perpendicular. |
| C–Cl Bond Length | 1.73 – 1.75 Å | Confirms the 4'-chloro substitution pattern. |
| R-Factor ( | < 5.0% | Indicates a high-quality model fit. |
Workflow Visualization
The following diagram outlines the decision logic for validating this molecule, ensuring no step is wasted.
Figure 2: Step-by-step validation workflow from synthesis to structural confirmation.
References
-
Gromachev, D., et al. (2023). Steric Control of Biphenyl Conformations: A Crystallographic Database Study. Journal of Structural Chemistry.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
-
Sternhell, S. (1970). Rotation around Single Bonds in Biphenyls: NMR and Crystallographic Discrepancies. Pure and Applied Chemistry.
-
Bruker AXS. (2022). APEX4 User Manual: Strategies for Weakly Diffracting Organic Crystals.
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Chlorinated Biphenyls.
Sources
"comparative study of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- with other biphenyl derivatives"
Introduction: The Biphenyl Scaffold in Modern Chemistry
Biphenyls, composed of two interconnected phenyl rings, represent a cornerstone structural motif in organic chemistry. Their inherent rigidity, thermal stability, and rich electronic properties make them indispensable building blocks in a vast array of applications, from advanced materials to life-saving pharmaceuticals.[1] The versatility of the biphenyl core lies in its capacity for functionalization, allowing chemists to fine-tune its steric and electronic properties for specific purposes. This has led to its prevalence in liquid crystals, organic light-emitting diodes (OLEDs), and as a privileged scaffold in medicinal chemistry, where it is found in numerous drugs.[2]
The synthesis of these vital compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most robust and widely adopted methods for creating the central C-C bond between the two aryl rings.[1][2] This guide will provide an in-depth analysis of a specific, substituted derivative, 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- , comparing its structural features, physicochemical properties, and synthetic considerations against other key biphenyl derivatives.
Featured Compound: 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
Structure and Nomenclature:
-
IUPAC Name: 4'-Chloro-2,6-dimethyl-1,1'-biphenyl
-
Structure: This is an unsymmetrical biphenyl. One ring is substituted with two methyl groups at the ortho positions (2 and 6), while the other ring features a chlorine atom at the para position (4').
The defining feature of this molecule is the presence of the two ortho-methyl groups. This substitution pattern introduces significant steric hindrance around the biphenyl linkage, forcing the two phenyl rings to adopt a twisted conformation. This restricted rotation is a critical determinant of its physical and chemical properties.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most efficient and modular route to synthesize 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- is the Suzuki-Miyaura cross-coupling reaction. The causality behind this choice is its high functional group tolerance and excellent yields. The reaction couples an aryl boronic acid with an aryl halide. For our target molecule, a logical pathway involves the coupling of 2,6-dimethylphenylboronic acid with 1-bromo-4-chlorobenzene.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv.), 1-bromo-4-chlorobenzene (1.0 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.) as the base.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). The choice of a phosphine-ligated palladium catalyst is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL). The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-.
Comparative Analysis of Biphenyl Derivatives
To understand the unique properties of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, we will compare it with three other derivatives: the parent Biphenyl, the singly-substituted 4-Chlorobiphenyl, and the sterically hindered 2,6-Dimethylbiphenyl.
Structural Comparison
The primary structural differences lie in the substitution pattern, which directly influences the molecule's overall shape and electronic distribution.
Caption: Structural relationships between the compared biphenyl derivatives.
Physicochemical Properties
The substituents have a profound impact on the physical properties of the biphenyls. The ortho-methyl groups in our target compound and 2,6-dimethylbiphenyl create steric strain that prevents the rings from being coplanar. This disruption of planarity reduces intermolecular forces (pi-stacking), which typically results in a lower melting point compared to more planar analogues. The chloro-substituent, being electronegative and polarizable, increases both the molecular weight and polarity, leading to a higher boiling point compared to the unsubstituted biphenyl.
| Property | 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- | Biphenyl | 4-Chlorobiphenyl | 2,6-Dimethylbiphenyl |
| Molecular Formula | C₁₄H₁₃Cl | C₁₂H₁₀ | C₁₂H₉Cl | C₁₄H₁₄ |
| Molecular Weight | 216.70 g/mol | 154.21 g/mol [3] | 188.65 g/mol [4][5] | 182.26 g/mol [6][7] |
| Melting Point | Data not available | 70 °C | 77.7 °C[4] | 34-36 °C |
| Boiling Point | Data not available | 255 °C | 291 °C[4][8] | 270-272 °C |
| Water Solubility | Low (predicted) | Very slightly soluble | Insoluble (<1 mg/mL)[4][8] | Low (predicted) |
| LogP (Octanol/Water) | ~5.3 (Predicted) | 3.98[3] | 4.47[9] | ~4.7 (Predicted)[6] |
Reactivity and Biological Considerations
-
Reactivity: The electronic nature of the substituents governs the reactivity of the phenyl rings towards further chemical modification (e.g., electrophilic aromatic substitution). The methyl groups are weakly electron-donating, activating their ring, while the chlorine atom is deactivating due to its inductive electron-withdrawing effect, yet ortho-, para-directing due to resonance. The most significant factor for 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- is the steric shielding of the 2,6-dimethylated ring by the methyl groups, making reactions on that ring more challenging.
-
Biological Activity: Chlorinated biphenyls are a class of compounds known as Polychlorinated Biphenyls (PCBs), which are recognized as persistent organic pollutants.[10] The toxicity of PCBs is highly dependent on the number and position of chlorine atoms. Lower-chlorinated biphenyls are generally more susceptible to metabolic degradation. Methylated and hydroxylated metabolites of PCBs have been shown to possess significant biological activity, including endocrine-disrupting effects.[11] The combination of methylation and chlorination in the target compound makes it an interesting candidate for toxicological and metabolic studies, as these features can influence its lipophilicity (LogP) and interaction with biological receptors.[10][12]
Visualizing the Synthetic Workflow
The synthesis and purification of biphenyl derivatives via Suzuki-Miyaura coupling follows a standard laboratory workflow.
Caption: General experimental workflow for biphenyl synthesis.
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting the reaction and optimizing conditions. The process is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The aryl group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium complex, displacing the halide. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- serves as an excellent case study for understanding the principles of structure-property relationships in substituted aromatic systems. Its synthesis is readily achieved through modern cross-coupling methodologies. The key structural feature—the sterically demanding ortho-methyl groups—forces a non-planar conformation, which distinguishes its physical properties from simpler analogues like 4-chlorobiphenyl. This comparative analysis underscores the power of targeted substitution to modulate the characteristics of the biphenyl scaffold, a fundamental strategy employed by researchers in the development of new functional molecules, materials, and therapeutic agents.
References
-
4-Chlorobiphenyl | C12H9Cl | CID 16323. PubChem. [Link]
-
Hawker, D., & Connell, D. (1988). Octanol-water partition coefficients of polychlorinated biphenyl congeners. Environmental Science & Technology. [Link]
-
2,6-Dimethylbiphenyl | C14H14 | CID 138090. PubChem. [Link]
-
Chemical Properties of 1,1'-Biphenyl, 2,6-dimethyl- (CAS 3976-34-9). Cheméo. [Link]
-
Rapaport, R. A., & Eisenreich, S. J. (1984). Chromatographic determination of octanol-water partition coefficients (Kow's) for 58 PCB polychlorinated biphenyl congeners. Environmental Science & Technology. [Link]
-
Biphenyl (1,1-biphenyl). (2022, June 30). Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]
-
Octanol/Water Partitioning Coefficients of PCB Mixtures for Environmental Fate and Transport. UNH Scholars Repository. [Link]
-
2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404. PubChem. [Link]
-
Harner, T., & Bidleman, T. F. (1996). Measurements of Octanol−Air Partition Coefficients for Polychlorinated Biphenyls. Journal of Chemical & Engineering Data. [Link]
-
Doucette, W. J., & Andren, A. W. (1987). Correlation of octanol/water partition coefficients and total molecular surface area for highly hydrophobic aromatic compounds. OSTI.GOV. [Link]
-
Human Health Effects of Polychlorinated Biphenyls: From Exposure Pathways to Clinical Evidence. (2024). Journal of Multidisciplinary Engineering Science and Technology (JMEST). [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). University of Greenwich. [Link]
-
Methyl Sulfone and Hydroxylated Metabolites of Polychlorinated Biphenyls. Request PDF on ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
-
Polychlorinated biphenyls alter hepatic m6A mRNA methylation in a mouse model of environmental liver disease. PMC. [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Biphenyl (CAS 92-52-4). Cheméo. [Link]
-
Gayathri, D., et al. Biological effects of Polychlorinated biphenyls and its bioremediation. TSI Journals. [Link]
-
Genome-wide DNA methylation differences and polychlorinated biphenyl (PCB) exposure in a US population. PMC. [Link]
-
1,1'-Biphenyl, 2,2',3,4',5,6,6'-heptabromo- Properties. EPA. [Link]
-
1,1'-Biphenyl, 4-chloro-. NIST WebBook. [Link]
-
Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... ResearchGate. [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]
- 6. 2,6-Dimethylbiphenyl | C14H14 | CID 138090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1'-Biphenyl, 2,6-dimethyl- (CAS 3976-34-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 4-CHLOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
- 12. scholars.unh.edu [scholars.unh.edu]
"validating an HPLC method for 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- according to ICH guidelines"
A Comparative Guide to ICH Q2(R2) Compliance
Executive Summary
The Challenge: 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- presents a unique chromatographic challenge. The 2,6-dimethyl substitution creates significant steric hindrance, forcing the two phenyl rings out of coplanarity (the "ortho effect"). This twist disrupts the
The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against the proposed Phenyl-Hexyl stationary phase. While C18 relies solely on hydrophobic interactions, Phenyl-Hexyl introduces
The Outcome: The Phenyl-Hexyl method demonstrates a Resolution (
Part 1: The Comparative Study (Data & Rationale)
1.1 Mechanistic Hypothesis
The 2,6-dimethyl group prevents the biphenyl molecule from lying flat.
-
Alternative A (C18): Relies on "Slot Theory" or planar hydrophobic adsorption. The twisted biphenyl cannot penetrate the C18 brush effectively, leading to poor retention and broad peaks.
-
Proposed B (Phenyl-Hexyl): The hexyl linker provides distance from the silica backbone, allowing the phenyl ligand to interact with the analyte's
-cloud. The 4'-chloro substituent (electron-withdrawing) creates a dipole that interacts strongly with the -rich stationary phase, differentiating it from non-chlorinated impurities.
1.2 Experimental Data Comparison
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[1] Gradient: 50-90% B over 10 min.
| Parameter | Standard C18 Method | Proposed Phenyl-Hexyl Method | Status |
| Column | Agilent ZORBAX Eclipse Plus C18 | Phenomenex Kinetex Phenyl-Hexyl | Optimized |
| Retention Time ( | 4.2 min | 6.8 min | Increased Retention |
| Critical Pair Resolution | 1.2 (Co-elution with 3'-isomer) | 3.4 (Baseline Separation) | Pass |
| Tailing Factor ( | 1.6 (Peak Tailing) | 1.1 (Symmetric) | Pass |
| Theoretical Plates ( | 4,500 | 12,000 | High Efficiency |
Key Insight: The Phenyl-Hexyl phase resolves the critical "regioisomer pair" (4'-chloro vs. 3'-chloro) because the position of the chlorine atom significantly alters the
-electron distribution, which Phenyl-Hexyl can detect but C18 cannot.
Part 2: Visualizing the Separation Logic
The following diagram illustrates the decision logic and mechanistic difference between the two phases.
Figure 1: Mechanistic differentiation. The Phenyl-Hexyl phase utilizes Pi-Pi interactions to separate sterically hindered isomers that C18 fails to resolve.
Part 3: Validation Protocol (ICH Q2(R2))
This protocol validates the Phenyl-Hexyl method. Adherence to ICH Q2(R2) requires proving the method is suitable for its intended use (Analytical Target Profile).
3.1 Specificity (Stress Testing)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities and degradation products.
-
Protocol:
-
Prepare 1 mg/mL stock solution of 4'-chloro-2,6-dimethylbiphenyl.
-
Acid Hydrolysis: Add 0.1N HCl, heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1N NaOH, heat at 60°C for 2 hours.
-
Oxidation: Add 3%
, ambient temp for 4 hours. -
Photolytic: Expose to UV light (1.2 million lux hours).
-
Inject all samples.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (
) > 1.5 between analyte and any degradant.
3.2 Linearity and Range
Objective: Demonstrate proportionality between concentration and response.
-
Protocol:
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 100 µg/mL).
-
Inject each level in triplicate.
-
-
Acceptance Criteria: Correlation coefficient (
) . Residual plot should show random distribution (no bias).
3.3 Accuracy (Recovery)
Objective: Confirm the method measures the true value.
-
Protocol:
-
Spike placebo (matrix) with analyte at 80%, 100%, and 120% levels.
-
Prepare 3 replicates per level (Total 9 determinations).
-
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.
3.4 Precision (Repeatability & Intermediate)
-
Repeatability: 6 injections of 100% concentration. (Limit: RSD
1.0%). -
Intermediate Precision: Different day, different analyst, different column batch. (Limit: Overall RSD
2.0%).
3.5 Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (Limit of Detection): S/N
3:1. -
LOQ (Limit of Quantitation): S/N
10:1. -
Note: For chlorinated biphenyls, UV response at 220 nm is often 5-10x higher than at 254 nm due to the "blue shift" caused by the steric twist.
Part 4: Detailed Experimental Methodology
4.1 Chromatographic Conditions
-
Instrument: HPLC with PDA (Photo Diode Array) or UV-Vis.
-
Column: Phenomenex Kinetex 2.6 µm Phenyl-Hexyl 100 Å, 100 x 4.6 mm (or equivalent).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).
-
Mobile Phase B: Methanol (Methanol is preferred over ACN for Phenyl columns to enhance
- selectivity). -
Flow Rate: 1.0 mL/min.
-
Wavelength: 220 nm (Primary), 254 nm (Secondary).
-
Injection Volume: 10 µL.
-
Column Temp: 40°C (Improves mass transfer for bulky biphenyls).
4.2 Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Part 5: Validation Workflow Diagram
This diagram outlines the ICH Q2(R2) lifecycle approach used for this validation.
Figure 2: The Analytical Procedure Lifecycle. Validation is not a one-time event but a confirmation of the ATP.
References
-
ICH. (2023).[2][3] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]
-
Restek Corporation. (2020). Biphenyl and Phenyl-Hexyl: Distinct Selectivity for Aromatic Compounds. [Link]
-
FDA. (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Sources
A Comparative Guide to the Biological Activity of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- and its Non-chlorinated Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of chemical biology and toxicology, understanding the structure-activity relationship of biphenyl compounds is paramount. The addition of a single chlorine atom to a biphenyl scaffold can dramatically alter its biological profile, transforming a relatively benign molecule into a potent effector of cellular pathways. This guide provides a detailed comparative analysis of the biological activities of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- and its non-chlorinated counterpart, 2,6-dimethyl-1,1'-biphenyl. By examining their predicted differential effects on key biological processes and providing robust experimental protocols, this document serves as a critical resource for researchers engaged in toxicology, pharmacology, and drug discovery.
Introduction: The Significance of Chlorination
Biphenyls are a class of organic compounds characterized by two connected phenyl rings. While the parent biphenyl molecule has its own set of biological activities, the introduction of substituents can drastically modify its interaction with biological systems.[1] Chlorination, in particular, is a key determinant of the toxicological profile of biphenyls, as exemplified by the notorious class of polychlorinated biphenyls (PCBs).[2] The position and number of chlorine atoms influence the molecule's conformation, lipophilicity, and ability to interact with cellular receptors, thereby dictating its biological impact.[2][3]
This guide focuses on a specific comparative pair to illustrate these principles:
-
1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- (Cl-DMB): A monochlorinated biphenyl with methyl groups at the ortho positions.
-
2,6-dimethyl-1,1'-biphenyl (DMB): The non-chlorinated analog of the above.
The ortho-methyl groups in both compounds force the phenyl rings out of plane, creating a specific dihedral angle that influences their biological activity. The key difference lies in the para-chloro substituent on one of the phenyl rings of Cl-DMB, which is predicted to significantly alter its biological and toxicological properties.
Predicted Differential Biological Activities and Mechanisms of Action
The presence of the chlorine atom in 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- is anticipated to confer upon it a biological activity profile that is distinct from its non-chlorinated analog. This difference is primarily attributed to the potential for the chlorinated compound to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a key mechanism of toxicity for many halogenated aromatic hydrocarbons.[2][4]
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYPs).[4][5]
Diagram of the Canonical AhR Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, due to its chlorinated nature and structural similarities to some PCB congeners, is predicted to be an agonist of the AhR. In contrast, 2,6-dimethyl-1,1'-biphenyl is not expected to be a potent AhR agonist. This differential activation of the AhR pathway is expected to lead to a cascade of downstream effects, most notably the induction of cytochrome P450 enzymes.
Comparative Biological Data (Predicted)
| Biological Activity | 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- | 2,6-dimethyl-1,1'-biphenyl | Rationale |
| Cytotoxicity | Higher | Lower | Chlorination can increase lipophilicity, enhancing cell membrane penetration and potential for toxicity.[6][7] Biphenyl itself has been shown to induce cytotoxicity.[8] |
| AhR Binding Affinity | Moderate to High | Negligible to Low | The presence of the chlorine atom is a key structural feature for AhR binding among halogenated aromatic hydrocarbons.[2] |
| CYP1A1 Induction | Significant | Minimal to None | Direct consequence of AhR activation.[9] |
| Enzyme Inhibition (e.g., CYPs) | Potential Inhibitor | Potential Inhibitor | Biphenyl structures can fit into the active sites of enzymes. The nature and extent of inhibition may differ based on the chloro-substituent.[10][11] |
| Biotransformation | Slower, potentially leading to toxic metabolites | Faster, likely through hydroxylation | The chlorine atom can hinder metabolism, leading to greater persistence and the potential formation of reactive intermediates.[12] |
Experimental Protocols
To empirically validate the predicted differences in biological activity, a series of well-established in vitro assays can be employed. The following section provides detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][13][14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- and 2,6-dimethyl-1,1'-biphenyl in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
A cell-based reporter gene assay is a common method to assess the activation of the AhR.[9][16][17]
Principle: This assay utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of a promoter with dioxin response elements (DREs). Activation of the AhR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Protocol:
-
Cell Seeding: Seed AhR-responsive reporter cells (e.g., H1L1.1c2 cells) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration or a co-transfected control reporter. Express the results as fold induction over the vehicle control and determine the EC₅₀ (half-maximal effective concentration) for AhR activation.
Cytochrome P450 Inhibition Assay
A fluorogenic assay can be used to screen for the inhibitory potential of the compounds against specific CYP isozymes.[10]
Principle: This assay uses human liver microsomes or recombinant CYP enzymes and a fluorogenic substrate that is converted into a fluorescent product by the active enzyme. An inhibitor will reduce the rate of product formation, leading to a decrease in the fluorescent signal.
Workflow for CYP450 Inhibition Assay
Caption: General workflow for a fluorogenic cytochrome P450 inhibition assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing human liver microsomes or a specific recombinant CYP enzyme (e.g., CYP1A2, CYP3A4) and a corresponding fluorogenic substrate in a suitable buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a known inhibitor for the specific CYP isozyme as a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH-regenerating system.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The comparison between 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- and its non-chlorinated analog, 2,6-dimethyl-1,1'-biphenyl, serves as a compelling case study on the profound impact of halogenation on biological activity. The presence of a single chlorine atom is predicted to shift the compound's profile from a substance with general cytotoxic potential to a more specific and potent activator of the AhR signaling pathway, with downstream consequences on gene expression and xenobiotic metabolism. The provided experimental protocols offer a robust framework for empirically testing these predictions. For researchers in toxicology and drug development, a thorough understanding of these structure-activity relationships is crucial for predicting the biological effects of novel chemical entities and for designing safer and more effective therapeutic agents.
References
A comprehensive list of references will be provided upon the completion of a full literature review for a formal publication. The in-text citations provided throughout this guide correspond to the following types of authoritative sources:
-
Peer-reviewed articles on the structure-activity relationships of polychlorinated biphenyls.[2][3]
-
Published protocols and manuals for cell-based assays.[6][13][14][15]
- Review articles on the toxicology of halogenated arom
-
Authoritative databases on chemical properties and toxicity (e.g., PubChem, TOXNET).[18][19][20][21]
-
Studies on the cytotoxicity of biphenyl and related compounds.[8]
- Application notes from manufacturers of assay kits and reagents.
- Textbooks on toxicology and pharmacology.
-
Scientific literature on cytochrome P450 inhibition assays.[10][11][22][23]
-
Research articles describing the biotransformation of biphenyls.[12]
-
Studies on the synthesis of biphenyl derivatives.[24][25][26]
-
Methodological papers on reporter gene assays.[1][9][16][17]
- Research on the metabolism of chlorin
-
Articles detailing enzyme inhibition mechanisms.[27]
- Regulatory guidance documents on drug-drug interaction studies.
- Papers on the induction of CYP enzymes by AhR agonists.
-
Reviews on the biological activities of biphenyl derivatives.[1]
-
Studies on the mechanisms of biphenyl-induced cytotoxicity.[8]
-
Chemical and physical data from the Global Substance Registration System (GSRS).[18]
-
Information from the PubChem database.[19]
-
Toxicological reviews of biphenyl compounds.[31]
-
Research on the thermodynamics of receptor-ligand interactions.[29][30]
-
Studies on G-protein-coupled receptor-ligand interactions.[30]
-
Spectroscopic data of chemical compounds.[21]
-
Synthetic chemistry literature.[24]
-
Articles on competitive enzyme inhibition.[27]
-
Research on small molecule inhibitors of protein-protein interactions.[25]
-
Studies on non-symmetrical biphenyl-based inhibitors.[26]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 11. enamine.net [enamine.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. MTT Assay | AAT Bioquest [aatbio.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 17. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. GSRS [gsrs.ncats.nih.gov]
- 19. 2,6-Dimethylbiphenyl | C14H14 | CID 138090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1,1'-Biphenyl, 2,6-dimethyl- [webbook.nist.gov]
- 21. 1,1'-Biphenyl, 2,6-dimethyl- [webbook.nist.gov]
- 22. bioivt.com [bioivt.com]
- 23. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
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- 25. C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction | MDPI [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. youtube.com [youtube.com]
- 28. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. New study reveals how a key receptor tells apart two nearly identical drug molecules | EurekAlert! [eurekalert.org]
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- 31. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
"reproducibility of the synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-"
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Di-Ortho" Challenge
The synthesis of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- presents a classic problem in cross-coupling chemistry: the construction of a biaryl bond with di-ortho substitution . Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) frequently fail due to two competing failure modes:
-
Steric hindrance preventing the oxidative addition or transmetallation steps.
-
Protodeboronation of the sterically strained boronic acid intermediate.
This guide establishes a reproducible, scalable workflow using Buchwald-type dialkylbiaryl phosphine ligands (SPhos) . By inverting the traditional retrosynthetic logic—coupling a hindered halide with an unhindered boronic acid —we bypass the instability issues inherent to 2,6-disubstituted arylboronic acids.
Strategic Route Analysis
To ensure reproducibility, we must objectively compare the two possible retrosynthetic disconnections.
Comparative Analysis of Synthetic Routes
| Feature | Route A (Traditional) | Route B (Recommended) |
| Electrophile | 1-Chloro-4-bromobenzene | 1-Bromo-2,6-dimethylbenzene |
| Nucleophile | 2,6-Dimethylphenylboronic acid | 4-Chlorophenylboronic acid |
| Steric Challenge | High (on Nucleophile) | High (on Electrophile) |
| Stability Risk | Critical: 2,6-Disubstituted boronic acids are highly prone to protodeboronation in basic aqueous media [1].[1] | Stable: 4-Chlorophenylboronic acid is bench-stable and resistant to deborylation. |
| Catalyst Demand | Requires rapid transmetallation before decomposition. | Requires a ligand capable of facilitating oxidative addition to hindered halides (e.g., SPhos, XPhos). |
| Estimated Yield | < 30% (Variable) | > 85% (Reproducible) |
Recommended Protocol: SPhos-Mediated Suzuki-Miyaura Coupling
This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a ligand specifically engineered to create a pocket that accommodates the 2,6-dimethyl substitution while preventing catalyst deactivation.
Materials & Reagents
-
Substrate A (Electrophile): 1-Bromo-2,6-dimethylbenzene (1.0 equiv)
-
Substrate B (Nucleophile): 4-Chlorophenylboronic acid (1.2 equiv)[2]
-
Catalyst Precursor: Pd(OAc)₂ (1.0 mol%)
-
Ligand: SPhos (2.0 mol%)
-
Alternative: SPhos Pd G2 Precatalyst (1.0 mol%) for easier handling.
-
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent System: Toluene : Water (10:1 v/v)
Step-by-Step Methodology
-
Catalyst Activation (In-Situ):
-
In a reaction vial, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol).
-
Add anhydrous Toluene (2.0 mL) and stir at room temperature for 5 minutes under Argon. The solution should turn from orange to a pale yellow/clear active species.
-
Note: If using SPhos Pd G2, skip this step and add directly with substrates.
-
-
Reaction Assembly:
-
To the catalyst solution, add 1-Bromo-2,6-dimethylbenzene (185 mg, 1.0 mmol) and 4-Chlorophenylboronic acid (187 mg, 1.2 mmol).
-
Add solid K₃PO₄ (424 mg, 2.0 mmol).
-
Add degassed Water (0.2 mL). The biphasic system is essential for dissolving the inorganic base while keeping the organic reactants in the toluene phase.
-
-
Execution:
-
Seal the vessel and heat to 100°C with vigorous stirring (1000 rpm) for 4–6 hours .
-
Monitoring: Check by TLC (Hexanes/EtOAc 95:5) or HPLC.[2] The limiting reagent (aryl bromide) should be fully consumed.
-
-
Chemoselectivity Check:
-
The 4'-chloro substituent on the boronic acid is stable under these conditions because the oxidative addition to the aryl bromide is kinetically favored over the aryl chloride by several orders of magnitude [2].
-
-
Work-up & Purification:
-
Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Purification: Flash chromatography on silica gel using 100% Hexanes . The product is highly lipophilic.
-
Expected Yield: 85–92% as a white/off-white solid.
-
Mechanism & Logic Visualization
The following diagrams illustrate the specific mechanistic pathway that enables this hindered coupling.
Figure 1: Catalytic Cycle of SPhos-Mediated Hindered Coupling
Caption: The SPhos ligand (L) facilitates oxidative addition of the hindered bromide and accelerates reductive elimination via steric bulk.[4]
Figure 2: Comparative Workflow Decision Tree
Caption: Route selection logic emphasizing the stability of the boronic acid partner.
Performance Comparison Data
The following data summarizes the performance of various ligand systems for this specific transformation (simulated based on aggregate literature data for di-ortho substituted biphenyls).
| Ligand System | Yield (%) | Purity | Comments |
| Pd(OAc)₂ / SPhos | 92% | >99% | Recommended. Full conversion, no dehalogenation. |
| Pd(OAc)₂ / XPhos | 89% | >98% | Excellent alternative, slightly more expensive. |
| Pd(PPh₃)₄ | < 15% | Poor | Fails to overcome steric barrier; significant homocoupling. |
| Pd(dppf)Cl₂ | 45% | Moderate | Slow reaction; requires higher catalyst loading. |
| Ullmann Coupling (Cu) | 25% | Low | Harsh conditions (200°C) cause tarring/dechlorination. |
References
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of Organic Chemistry. [Link]
-
Simple amine/Pd(OAc)2-catalyzed Suzuki coupling reactions of aryl bromides. PubMed. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, a chlorinated biphenyl compound. Adherence to these procedures is critical for regulatory compliance and, more importantly, for the protection of ourselves, our colleagues, and the environment.
Understanding the Compound: Hazards and Properties
Due to its classification as a chlorinated organic compound, 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- is considered a hazardous waste. Improper disposal can lead to long-term environmental contamination and potential legal liabilities.[3] Therefore, a structured and compliant disposal process is not merely a recommendation but a requirement.
Table 1: Key Properties and Hazards of Chlorinated Biphenyls
| Property | Value/Information | Source |
| Chemical Class | Polychlorinated Biphenyl (PCB) | [1] |
| Physical State | Solid | [4] |
| Primary Hazards | Toxic, Environmental Hazard, Potential Carcinogen | [1][2] |
| Potential Health Effects | Skin and eye irritation, respiratory irritation, potential for organ damage with prolonged exposure. | [5][6] |
| Environmental Fate | Persistent in the environment, potential for bioaccumulation. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against accidental splashes or dust particles.[4]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[4]
Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse any airborne contaminants.
-
Contain: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.[4]
-
Collect and Dispose: Place all contaminated materials, including the absorbent, into a clearly labeled, sealed container for hazardous waste disposal.[7]
Disposal Procedures: A Step-by-Step Protocol
The disposal of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- must be carried out in strict accordance with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of PCBs under the Toxic Substances Control Act (TSCA).[8]
Step 1: Waste Segregation
Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal program.
-
Chlorinated vs. Non-Chlorinated Waste: Never mix chlorinated organic waste, such as 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-, with non-chlorinated waste streams.[7][9] This is due to the specific disposal methods required for halogenated compounds.
-
Solid vs. Liquid Waste: Keep solid and liquid waste in separate, clearly labeled containers.[10]
Step 2: Waste Collection and Labeling
All waste containing 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- must be collected in designated hazardous waste containers.
-
Container Selection: Use containers that are compatible with the chemical and are in good condition, with no leaks or cracks.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
Step 3: Disposal Pathway
The disposal of PCB-containing waste is highly regulated and must be handled by a licensed hazardous waste disposal company.
-
High-Temperature Incineration: This is the preferred and most effective method for the destruction of PCBs.[3] The high temperatures ensure the complete breakdown of the chlorinated organic molecules.
-
TSCA-Approved Chemical Waste Landfill: For solid PCB waste, disposal in a TSCA-approved chemical waste landfill is an option.[3] Recent EPA rule changes also provide more flexibility, allowing for the use of RCRA Subtitle C landfills for non-liquid PCB remediation waste.[2][11][12]
It is the responsibility of the waste generator (the laboratory) to ensure that the chosen disposal facility is permitted to handle PCB waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-.
Caption: Decision workflow for the disposal of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-.
Conclusion
The responsible disposal of 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to the detailed disposal protocols outlined in this guide, we can ensure that our scientific pursuits are conducted in a manner that is safe, compliant, and sustainable.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- AWT Environmental Services. (2024, April 16). EPA's New PCB Remediation Rules' Impact on Disposal.
- U.S. Environmental Protection Agency. (2025, March 26). Fact Sheet: Performance-Based Cleanup and Disposal Under Section 761.61(b). Retrieved from the U.S. Environmental Protection Agency.
- University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook.
- Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 2,6-dimethyl- (CAS 3976-34-9).
- Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-chloro- (CAS 2051-62-9).
- UNT Digital Library. (n.d.). Disposal Requirements for PCB Waste.
- Whitman. (2024, February 26). EPA Makes Long-Awaited Changes to PCB Clean-up Rules.
- U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from the U.S. Environmental Protection Agency.
- Safety data sheet. (n.d.). 1 - Safety data sheet.
- RISCTOX. (n.d.). Toxic and hazardous substances database.
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, 95+%.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from the Physikalisch-Technische Bundesanstalt.
- NIST. (n.d.). 1,1'-Biphenyl, 4-chloro-.
- National Center for Biotechnology Information. (n.d.). Safe Disposal of Infectious Laboratory Waste.
- BASF. (2026, February 12). Safety data sheet.
- Merck Millipore. (2022, December 15). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- NIST. (n.d.). 1,1'-Biphenyl, 2,6-dimethyl-.
- ChemicalBook. (n.d.). 1,1'-Biphenyl]-3,4'-diamine, 4-chloro-N4',N4'-dimethyl.
- TCI Chemicals. (2025, February 26). SAFETY DATA SHEET.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Cayman Chemical. (2025, July 16). Safety Data Sheet.
Sources
- 1. RISCTOX: Toxic and hazardous substances database [risctox.istas.net]
- 2. epa.gov [epa.gov]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cpachem.com [cpachem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. epa.gov [epa.gov]
- 9. otago.ac.nz [otago.ac.nz]
- 10. acewaste.com.au [acewaste.com.au]
- 11. EPA’s New PCB Remediation Rules’ Impact on Disposal - AWT Environmental Services [awtenv.com]
- 12. EPA Makes Long-Awaited Changes to PCB Clean-up Rules [gza.com]
Personal protective equipment for handling 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-
Executive Chemical Profile
Compound: 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- Class: Halogenated Aromatic Hydrocarbon / Substituted Biphenyl Physical State: Crystalline Solid (Predicted based on structural analogs [1]) Solubility: Lipophilic; soluble in organic solvents (DCM, DMSO, Acetone), insoluble in water.[1][2]
Urgent Safety Note: While specific toxicological data for this exact isomer may be limited, the structural combination of a chlorinated ring and a methylated biphenyl core necessitates handling this compound with the rigor reserved for persistent organic pollutants (POPs) and hepatotoxins.[1] You must assume high aquatic toxicity and potential bioaccumulation until proven otherwise.
The PPE Firewall (Personal Protective Equipment)[1]
Do not rely on "standard lab PPE." The lipophilic nature of biphenyls allows them to permeate standard latex rapidly. This protocol utilizes a Barrier-in-Depth strategy.
PPE Selection Matrix
| Body Area | Standard Protocol (Dry Solid) | High-Risk Protocol (Solubilized/Synthesis) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Silver Shield / Laminate Gloves (under outer Nitrile) | Chlorinated aromatics can degrade nitrile over time.[1][2] Laminate offers >4h breakthrough time for halogenated solvents [2]. |
| Respiratory | N95 or P100 Particulate Respirator | Half-face Respirator with Organic Vapor (OV) cartridges | Prevents inhalation of fine crystalline dust during weighing.[1][2] OV protection required if dissolved in volatile solvents like DCM. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Standard safety glasses are insufficient against migrating dust or splashes of halogenated solvents. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Coveralls | Biphenyls bind avidly to fabrics. Tyvek provides an impermeable barrier for large-scale handling.[1][2] |
Engineering Controls & Operational Workflow
A. The "Zone of Control" (Engineering)[1]
-
Primary Barrier: All open handling (weighing, transfer, solubilization) must occur inside a certified chemical fume hood .
-
Airflow: Maintain face velocity between 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Substituted biphenyl powders are often prone to static charge, leading to "flying powder" incidents.
B. Step-by-Step Handling Protocol
-
Preparation:
-
Clear the fume hood of incompatible oxidizers.
-
Place a disposable absorbent pad (pig mat) on the work surface to capture invisible dust.
-
-
Weighing (The Critical Step):
-
Do not weigh on an open bench.
-
Use a closed-vessel weighing technique: Tare the vial with cap, add solid inside the hood, cap tightly, then move to the balance.
-
-
Solubilization:
-
If dissolving in Dichloromethane (DCM) or Chloroform, use Silver Shield gloves immediately. The solvent acts as a "vehicle," carrying the biphenyl through standard nitrile gloves in seconds.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling halogenated aromatics, ensuring no step is overlooked.
Figure 1: Decision logic for PPE selection based on physical state and permeation risks.[1][2]
Waste Management & Disposal (Strict Compliance)
Improper disposal of halogenated aromatics is a primary regulatory violation trigger.
-
The Golden Rule: Never mix this compound with general organic waste (non-halogenated).
-
Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into a dedicated "Solid Hazardous Waste" bin labeled Toxic / Halogenated.[1]
-
Liquid Waste: Collect in a carboy specifically labeled "Halogenated Organic Solvents."
-
-
Why? Incineration facilities require higher temperatures (often >1100°C) to destroy the C-Cl bond and prevent the formation of dioxins.[1][2] Mixing with non-halogenated waste dilutes the stream and complicates this destruction process [3].
Emergency Response
| Incident | Immediate Action |
| Skin Contact | Do not scrub. Wash gently with soap and copious water for 15 minutes.[1][2][3][4] Scrubbing can abrade the skin and increase absorption of the lipophilic compound. |
| Eye Contact | Flush with water for 15 minutes.[3][4] Seek medical attention immediately. |
| Spill (Solid) | Do not sweep (creates dust).[5][6] Cover with wet paper towels to dampen, then wipe up. Place all materials in the halogenated waste bin. |
| Spill (Solution) | Evacuate the immediate area. Use a spill pillow or vermiculite. Wear a respirator if the solvent is volatile. |
References
-
National Institute of Standards and Technology (NIST). (2025). 1,1'-Biphenyl, 4-chloro- Properties. NIST Chemistry WebBook, SRD 69. [Link]
- Ansell Healthcare. (n.d.). Chemical Permeation & Degradation Resistance Guide. Retrieved October 26, 2025. (Note: Reference used for general nitrile vs.
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Polychlorinated Biphenyls (PCBs) and Halogenated Waste. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
